1-Butyl-1H-indol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-butylindol-7-amine |
InChI |
InChI=1S/C12H16N2/c1-2-3-8-14-9-7-10-5-4-6-11(13)12(10)14/h4-7,9H,2-3,8,13H2,1H3 |
InChI Key |
ZFEMUIGBYCDYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: 1-Butyl-1H-indol-7-amine and its Closely Related Analog, 1H-Indol-7-amine
Initial Assessment: The Quest for 1-Butyl-1H-indol-7-amine
A comprehensive search for the specific compound, this compound, reveals a notable absence of a registered CAS (Chemical Abstracts Service) number in publicly accessible chemical databases. This suggests that the compound may be a novel chemical entity, not yet widely synthesized, characterized, or documented in scientific literature. While information exists for structurally related molecules, the specific combination of a butyl group at the N1 position and an amino group at the C7 position of the indole ring is not associated with a unique CAS identifier.
The following sections provide available data on closely related compounds to offer insights into the potential properties and synthesis of this compound. As a primary reference, this guide will focus on the well-characterized parent compound, 1H-Indol-7-amine (CAS: 5192-04-1) , for which more extensive data is available.
Section 1: Physicochemical Properties of Indole Analogs
To approximate the characteristics of this compound, we can examine the properties of its constituent parts and related molecules.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1H-Indol-7-amine | 5192-04-1 | C₈H₈N₂ | 132.16[1] | Parent amine without N-alkylation.[1] |
| 1-Butyl-1H-indole | 22014-99-9 | C₁₂H₁₅N | 173.25[2] | N-butylated indole without the amino group.[2] |
| 1-Butyl-1H-indol-6-amine | 1095573-82-2 | Not available | Not available | Isomeric compound with the amino group at the 6-position.[3] |
| tert-Butyl 7-amino-1H-indole-1-carboxylate | 1934432-59-3 | C₁₃H₁₆N₂O₂ | Not available | Amine at the 7-position with a different N-substituent. |
Section 2: Synthesis of Indole Derivatives
The synthesis of this compound would likely involve a multi-step process, drawing from established methods for N-alkylation and functionalization of the indole ring. A plausible synthetic route is outlined below.
Hypothetical Synthesis Workflow for this compound
Caption: Hypothetical synthesis of this compound.
Experimental Protocol: N-Butylation of an Indole (General Procedure)
This protocol is a general representation and would require optimization for the specific substrate.
-
Preparation: To a solution of the starting indole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen, argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Activation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.
-
Work-up: Once the reaction is complete, quench the mixture by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Reduction of a Nitroindole (General Procedure)
-
Preparation: Dissolve the nitroindole (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10 mol%).
-
Reduction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Section 3: Biological Activity of Indole Derivatives
Indole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[4][5]
General Biological Activities of Indoles:
Indole-based compounds have been investigated for their potential as:
-
Anticancer agents
-
Antimicrobial agents
-
Anti-inflammatory agents
-
Antiviral agents
-
Neurological agents[6]
The specific biological profile of this compound is unknown. However, the introduction of a butyl group at the N1 position can influence the lipophilicity of the molecule, potentially affecting its cell permeability and interaction with biological targets. The 7-amino group provides a site for further functionalization and can participate in hydrogen bonding interactions within a target protein.
Signaling Pathway Involvement of Indole-based Compounds (Illustrative Example)
While no specific signaling pathways are documented for this compound, other indole derivatives have been shown to modulate various cellular pathways. For instance, some indole compounds act as antagonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation.
Caption: Antagonism of the Aryl Hydrocarbon Receptor pathway.
Conclusion
While a dedicated technical guide for this compound cannot be fully realized due to the absence of a CAS number and associated public data, this document provides a foundational understanding based on related, well-documented indole derivatives. The provided synthetic protocols and discussions on biological activity offer a starting point for researchers interested in the synthesis and evaluation of this novel compound. Further experimental investigation is required to determine the precise physicochemical properties, biological activity, and potential applications of this compound.
References
- 1. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-1H-indole | C12H15N | CID 11148010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chiralen.com [chiralen.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
1-Butyl-1H-indol-7-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, synthesis, and spectroscopic properties of 1-Butyl-1H-indol-7-amine. It also explores the potential biological activities of this class of compounds, offering insights for its application in scientific research and drug development.
Molecular Structure and Properties
This compound is a derivative of the indole heterocyclic system, characterized by a butyl group attached to the indole nitrogen (N1) and an amino group at the 7-position of the indole ring.
Structural Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Canonical SMILES | CCCCN1C=CC2=C1C(C=C2)=N |
| InChI Key | InChI=1S/C12H16N2/c1-2-3-7-14-9-6-8-4-5-10(13)11(8)12(14)9/h4-6,9H,2-3,7,13H2,1H3 |
| CAS Number | Not available. The regioisomer 1-Butyl-1H-indol-6-amine has the CAS number 1095573-82-2[1]. |
Synthesis
Proposed Synthetic Protocol: N-Butylation of 1H-Indol-7-amine
This protocol is adapted from general procedures for the N-alkylation of indoles.
dot
Caption: Proposed synthetic workflow for this compound.
Materials:
-
1H-Indol-7-amine
-
1-Bromobutane
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 1H-Indol-7-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
Spectroscopic Data
While experimental spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally related compounds, including 1-Butyl-1H-indole[3] and 1H-Indol-7-amine[2].
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.4 | m | 2H | H-4, H-5 |
| ~7.0-7.1 | d | 1H | H-2 |
| ~6.6-6.8 | d | 1H | H-6 |
| ~6.4-6.5 | d | 1H | H-3 |
| ~4.1-4.3 | t | 2H | N-CH₂-(CH₂)₂-CH₃ |
| ~3.5-4.0 | br s | 2H | -NH₂ |
| ~1.7-1.9 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |
| ~1.3-1.5 | m | 2H | N-(CH₂)₂-CH₂-CH₃ |
| ~0.9-1.0 | t | 3H | N-(CH₂)₃-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~140-142 | C-7a |
| ~135-137 | C-7 |
| ~128-130 | C-3a |
| ~120-122 | C-2 |
| ~118-120 | C-5 |
| ~110-112 | C-4 |
| ~105-107 | C-6 |
| ~100-102 | C-3 |
| ~45-47 | N-CH₂-(CH₂)₂-CH₃ |
| ~31-33 | N-CH₂-CH₂-CH₂-CH₃ |
| ~19-21 | N-(CH₂)₂-CH₂-CH₃ |
| ~13-14 | N-(CH₂)₃-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| ~1620 | Medium | N-H bending (scissoring) of primary amine |
| 1580-1450 | Medium to Strong | C=C stretching (aromatic) |
| ~1330 | Strong | C-N stretching (aromatic amine) |
| 800-700 | Strong, Broad | N-H wagging of primary amine |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 188. Key fragmentation patterns would likely involve the loss of the butyl chain and rearrangements characteristic of N-alkylindoles.
dot
Caption: Predicted major fragmentation pathways for this compound.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the 7-aminoindole scaffold is a key structural motif in a number of biologically active compounds.
-
Anticancer and Cytotoxic Activity: Various derivatives of 7-aminoindole have demonstrated cytotoxic effects against human cancer cell lines[4]. The introduction of different substituents on the indole ring and the amino group can modulate this activity.
-
Antiviral Activity: Recently, 7-azaindole derivatives, which are structurally related to 7-aminoindoles, have been identified as inhibitors of the SARS-CoV-2 spike protein-hACE2 interaction, suggesting a potential avenue for antiviral drug development[5].
-
Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. The specific substitution pattern of this compound could confer selectivity for various enzyme targets.
-
Receptor Modulation: As analogues of tryptamines, substituted indoles can interact with a variety of receptors in the central nervous system[6].
The N-butyl group can influence the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties such as cell membrane permeability and metabolic stability. Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.
Conclusion
This compound is a synthetically accessible indole derivative with potential for further investigation in medicinal chemistry and chemical biology. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic characteristics to aid researchers in its synthesis, characterization, and exploration of its biological properties. The 7-aminoindole scaffold continues to be a promising area for the development of novel therapeutic agents.
References
- 1. chiralen.com [chiralen.com]
- 2. 5192-04-1|1H-Indol-7-amine|BLD Pharm [bldpharm.com]
- 3. 1-Butyl-1H-indole | C12H15N | CID 11148010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted tryptamine - Wikipedia [en.wikipedia.org]
Synthesis of 1-Butyl-1H-indol-7-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-Butyl-1H-indol-7-amine, a molecule of interest for researchers, scientists, and drug development professionals. The described methodology is based on established chemical transformations of the indole scaffold, offering a practical approach for its preparation in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved in a two-step process commencing from the commercially available starting material, 7-nitroindole. The pathway involves an initial N-alkylation of the indole nitrogen with a butyl group, followed by the reduction of the nitro functionality to the desired primary amine.
Step 1: N-Butylation of 7-Nitroindole to yield 1-Butyl-7-nitro-1H-indole.
The first step focuses on the introduction of the butyl group at the N1 position of the indole ring. This is typically accomplished through a nucleophilic substitution reaction where the deprotonated indole nitrogen acts as a nucleophile, attacking an electrophilic butyl source. A common and effective method involves the use of a strong base, such as sodium hydride, to deprotonate the indole, followed by the addition of a butyl halide, like butyl bromide.
Step 2: Reduction of 1-Butyl-7-nitro-1H-indole to this compound.
The subsequent step involves the reduction of the nitro group at the C7 position to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be carried out under various conditions. A widely used and efficient method is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known for its high yields and clean reaction profiles.
Quantitative Data Summary
The following table summarizes key quantitative data for the starting material and expected products. The yield for the N-butylation step is an estimate based on similar N-alkylation reactions of indoles, as a specific yield for this exact substrate was not found in the immediate literature. The yield for the nitro reduction is based on typical yields for this type of transformation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 7-Nitroindole | C₈H₆N₂O₂ | 162.15 | 94-98 | - |
| 1-Butyl-7-nitro-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | Not available | 70-90 (estimated) |
| This compound | C₁₂H₁₆N₂ | 188.27 | Not available | >90[1] |
Experimental Protocols
Step 1: Synthesis of 1-Butyl-7-nitro-1H-indole
Materials:
-
7-Nitroindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
1-Bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 7-nitroindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-butyl-7-nitro-1H-indole.
Step 2: Synthesis of this compound
Materials:
-
1-Butyl-7-nitro-1H-indole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a flask suitable for hydrogenation, dissolve 1-butyl-7-nitro-1H-indole (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10% by weight of the starting material).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Uncharted Territory: A Technical Guide to the Potential Biological Activity of 1-Butyl-1H-indol-7-amine
Disclaimer: As of October 2025, a comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information on the biological activity of the specific compound 1-Butyl-1H-indol-7-amine (CAS RN: 1602519-51-6). Therefore, this document serves as a theoretical guide for researchers, scientists, and drug development professionals, outlining potential areas of investigation based on the known biological activities of structurally related 7-aminoindole and N-alkylated indole derivatives. The experimental protocols and signaling pathways described herein are hypothetical and should be considered as a starting point for future research.
Introduction
This compound is a heterocyclic organic compound featuring a 7-aminoindole scaffold N-alkylated with a butyl group. The indole core is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities. The presence of an amino group at the 7-position and a butyl group at the 1-position suggests potential interactions with various biological targets. This guide explores the plausible biological activities, proposes experimental methodologies for their investigation, and illustrates potential signaling pathways.
Potential Biological Activities and Targets
Based on the structure-activity relationships of analogous indole compounds, this compound could be investigated for the following biological activities. The table below summarizes these potential activities and the types of quantitative data that would be critical to collect.
| Potential Biological Activity | Potential Molecular Target(s) | Key Quantitative Data to Collect | Rationale Based on Structural Analogs |
| Anticancer / Antiproliferative | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Cyclin-Dependent Kinases (CDKs), Tubulin | IC50/EC50 values, Ki (inhibition constant), Percentage of apoptosis, Cell cycle arrest analysis | Many indole derivatives exhibit anticancer properties by inhibiting kinases or disrupting microtubule dynamics. |
| Antimicrobial | Bacterial DNA gyrase, Fungal lanosterol 14-α demethylase | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | The indole nucleus is a common scaffold in natural and synthetic antimicrobial agents. |
| Neuroprotective / Neuromodulatory | Monoamine Oxidase (MAO) A/B, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), 5-HT receptors | IC50 values for enzyme inhibition, Receptor binding affinity (Ki), Neurotransmitter reuptake inhibition | Indole-containing compounds are known to modulate neurological pathways and are investigated for neurodegenerative diseases. |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX), Pro-inflammatory cytokine production (e.g., TNF-α, IL-6) | IC50 for enzyme inhibition, Reduction in cytokine levels | Indole derivatives have been shown to possess anti-inflammatory effects through various mechanisms. |
Proposed Experimental Protocols
The following are detailed, generalized experimental protocols that could be adapted to investigate the potential biological activities of this compound.
In Vitro Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and different concentrations of this compound.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
Hypothetical Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential mechanisms of action and experimental workflows.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Caption: A generalized workflow for preclinical drug discovery.
Conclusion
While this compound remains a scientifically uncharted molecule in terms of its biological effects, its chemical structure suggests a high potential for bioactivity. The frameworks provided in this guide offer a rational starting point for the systematic investigation of this compound. Future research, beginning with broad in vitro screening followed by more focused mechanistic studies, will be essential to elucidate the true therapeutic potential of this compound and its derivatives. Researchers are encouraged to use the proposed methodologies as a blueprint for their investigations, with the understanding that these are generalized protocols requiring optimization for this specific compound.
Potential Therapeutic Targets of Indoleamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key therapeutic targets associated with indoleamine signaling pathways. Indoleamines, a class of neurotransmitters and hormones derived from the amino acid tryptophan, play crucial roles in a multitude of physiological processes. Their dysregulation is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and psychiatric conditions. This document details the pharmacology of these targets, presents quantitative data for key ligands, outlines experimental protocols for their study, and visualizes the associated signaling cascades.
Core Enzymatic Targets in Indoleamine Metabolism
The metabolic pathways of indoleamines present several critical enzymatic targets for therapeutic intervention. These enzymes control the synthesis and degradation of key indoleamines like serotonin and melatonin, and are also involved in pathways that modulate immune responses.
Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2] This pathway is of significant interest in oncology as its activation in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4][5][6] This creates a tolerogenic environment that allows tumor cells to evade the host immune system.[3][4][5][6] Consequently, inhibitors of IDO1 and TDO are being actively investigated as cancer immunotherapies.[7][8]
Quantitative Data: IDO1 and TDO Inhibitors
| Compound | Target(s) | IC50 / Ki | Cell/Enzyme Assay | Reference |
| Epacadostat (INCB024360) | IDO1 | IC50: 10 nM | Enzyme Assay | [9] |
| Navoximod (GDC-0919) | IDO1 | Ki: 7 nM, EC50: 75 nM | Enzyme/Cell Assay | [9] |
| Linrodostat (BMS-986205) | IDO1 | IC50: 1.7 nM | HeLa Cell Assay | [9] |
| Indoximod (1-Methyl-D-tryptophan) | IDO pathway | - | Cell-based | [9] |
| 680C91 | TDO | Ki: 51 nM | Enzyme Assay | [10] |
| LM10 | TDO | Ki: 5.6 µM | Enzyme Assay | [11] |
| TD34 | IDO1/TDO2 | IC50: 3.42 µM | BT549 Cell Assay | [8][12] |
Experimental Protocol: IDO1 Enzyme Activity Assay
This protocol is based on the measurement of kynurenine production from tryptophan.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test inhibitor compound at various concentrations to the wells of the microplate.
-
Add the recombinant IDO1 enzyme to the wells.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway: IDO1-Mediated Immune Evasion
The immunosuppressive effects of IDO1 are mediated through two primary mechanisms: tryptophan depletion and the generation of kynurenine. Tryptophan depletion activates the GCN2 kinase pathway, leading to T-cell anergy and apoptosis. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), which promotes the differentiation of regulatory T cells (Tregs) and suppresses the function of effector T cells and natural killer (NK) cells.[3][4]
Tryptophan Hydroxylase (TPH)
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[13] There are two isoforms of TPH: TPH1, which is primarily found in the periphery (e.g., the gut and pineal gland), and TPH2, which is the neuronal isoform responsible for serotonin synthesis in the brain.[13] Selective inhibition of TPH1 is a therapeutic strategy for diseases characterized by excessive peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome, without affecting central nervous system serotonin levels.[13]
Quantitative Data: TPH Inhibitors
| Compound | Target(s) | IC50 / Ki | Cell/Enzyme Assay | Reference |
| Telotristat | TPH | in vivo IC50: 0.028 µM | In vivo | [13] |
| Rodatristat (KAR5417) | TPH1/TPH2 | IC50: 33 nM / 7 nM | Enzyme Assay | [13] |
| LP-533401 | TPH1 | Ki: 0.31 µM | Enzyme Assay | [14] |
| LP-521834 | TPH1 | Ki: 0.036 µM | Enzyme Assay | [14] |
| LP-534193 | TPH1 | Ki: 0.030 µM | Enzyme Assay | [14] |
| Fenclonine (pCPA) | TPH (irreversible) | - | - | [13] |
Receptor Targets in Indoleamine Signaling
Indoleamines exert their diverse physiological effects through a wide array of cell surface receptors, primarily G-protein coupled receptors (GPCRs).
Serotonin (5-HT) Receptors
The serotonin receptor system is one of the most complex neurotransmitter systems, with at least 14 distinct receptor subtypes identified to date.[4] These receptors are broadly classified into seven families (5-HT1 to 5-HT7).[4] All are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[4] The diversity of 5-HT receptors and their downstream signaling pathways provides a rich landscape for therapeutic intervention in a variety of disorders, including depression, anxiety, migraine, and psychosis.[15]
Quantitative Data: Selected 5-HT Receptor Ligands
| Ligand | Target Receptor | Ki (nM) | Notes | Reference |
| Buspirone | 5-HT1A | - | Partial Agonist | [15] |
| Sumatriptan | 5-HT1B/1D | - | Agonist | [14] |
| Ketanserin | 5-HT2A/2C | 0.75 | Antagonist | [15] |
| Ondansetron | 5-HT3 | - | Antagonist | [15] |
| Cisapride | 5-HT4 | - | Agonist | [15] |
| Lurasidone | 5-HT7 | - | Antagonist | [9] |
Experimental Protocol: 5-HT Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the 5-HT receptor of interest (e.g., from HEK293 cells)
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]WAY-100635 for 5-HT1A)
-
Unlabeled test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the Ki value of the test compound using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 4. amsbio.com [amsbio.com]
- 5. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 8. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 1-Butyl-1H-indol-7-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Butyl-1H-indol-7-amine was publicly available at the time of this writing. The following safety and handling information is a representative profile compiled from the SDSs of structurally similar indole compounds. It is imperative to treat this compound with the care required for a novel chemical entity of unknown toxicity and to perform a thorough risk assessment before handling.
Hazard Identification and Classification
Based on data from analogous indole structures, this compound should be handled as a substance with potential for acute toxicity, skin and eye irritation, and environmental hazards. The GHS classifications provided below are representative and should be confirmed with experimental data.
Table 1: Representative GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |
Table 2: Representative GHS Label Elements
| Element | Description |
| Pictograms | |
| Signal Word | Danger |
| Precautionary Statements | |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P361 + P364: Take off immediately all contaminated clothing and wash it before reuse. P391: Collect spillage. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Physical and Chemical Properties
Table 3: Representative Physical and Chemical Properties
| Property | Value (for related indole compounds) |
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
| Appearance | Expected to be a solid or liquid |
| Melting Point | 51 - 54 °C (for a related compound) |
| Boiling Point | 253 - 254 °C (for a related compound) |
| Solubility | Low water solubility expected |
| Partition Coefficient (n-octanol/water) | log Pow: 2.14 (for a related compound) |
Experimental Protocols for Safety Assessment
Standardized OECD (Organisation for Economic Co-operation and Development) guidelines are followed to assess the safety of new chemical substances. The following are summaries of key experimental protocols relevant to the potential hazards of this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.[1][2][3]
-
Principle: A stepwise procedure using a small number of animals per step. The outcome of each step (mortality or evident toxicity) determines the next dose level.[1]
-
Methodology:
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Dosing: The substance is administered orally by gavage at one of the defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[1]
-
Procedure: A group of three animals is used in each step. The presence or absence of compound-related mortality determines the next step:
-
If mortality occurs, the next step uses a lower dose.
-
If no mortality occurs, the next step uses a higher dose.
-
-
Observation: Animals are observed for a total of 14 days, with particular attention during the first 24 hours. Observations include changes in skin, fur, eyes, and behavior.[4]
-
Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity.
-
Acute Dermal Toxicity - OECD Test Guideline 402
This guideline assesses the potential for a substance to cause toxicity through skin contact.[5][6][7][8]
-
Principle: The test substance is applied to the skin of experimental animals in a single dose.
-
Methodology:
-
Animal Model: Rats, rabbits, or guinea pigs are typically used.
-
Preparation: The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.
-
Application: The substance is applied uniformly over an area of at least 10% of the body surface and covered with a porous gauze dressing for 24 hours.[5][6]
-
Observation: Animals are observed for 14 days for signs of toxicity and skin reactions at the site of application.
-
Endpoint: The results are used to determine the GHS classification for acute dermal toxicity.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - OECD Test Guideline 439
This in vitro method determines the skin irritation potential of a substance, reducing the need for animal testing.[9][10][11][12][13]
-
Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the properties of human skin. The irritancy of a chemical is assessed by its effect on cell viability.[10][11]
-
Methodology:
-
Test System: A three-dimensional RhE model is used.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, cell viability is measured using a quantitative assay, typically the MTT assay. The MTT is converted by viable cells into a blue formazan product, which is then extracted and measured.[9][11]
-
Endpoint: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[9][10]
-
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This guideline evaluates the potential of a substance to cause eye irritation or damage.[14][15][16][17]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[16]
-
Methodology:
-
Animal Model: The albino rabbit is the preferred species.[16]
-
Procedure: A weight-of-evidence analysis is performed first to avoid unnecessary animal testing. If the test is necessary, it is conducted sequentially. A single animal is tested initially.[14][15]
-
Application: The substance is placed in the conjunctival sac of one eye.
-
Observation: The eye is examined at 1, 24, 48, and 72 hours after application, and the degree of eye irritation is scored for the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess the reversibility of effects.[16][17]
-
Endpoint: The scores are used to classify the substance according to its eye irritation potential.
-
Safe Handling and Storage
Given the potential hazards, stringent safety protocols must be followed when handling this compound.
Engineering Controls
The primary method for controlling exposure is through engineering controls.
-
Ventilation: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Isolation: Use of a glove box may be warranted for procedures with a high potential for aerosol generation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, additional protective clothing may be necessary.
Handling Procedures
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed, clearly labeled container.
First-Aid Measures
In case of exposure, immediate action is crucial.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualized Workflows and Logical Relationships
Safe Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of a chemical research compound like this compound.
Caption: Workflow for safe chemical handling.
Hierarchy of Hazard Controls
This diagram illustrates the hierarchy of controls, which is a systematic approach to minimizing or eliminating exposure to hazards. More effective controls are at the top of the pyramid.[18][19]
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. senzagen.com [senzagen.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 16. oecd.org [oecd.org]
- 17. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 18. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 19. blog.storemasta.com.au [blog.storemasta.com.au]
Navigating the Synthesis of 1-Butyl-1H-indol-7-amine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing a reliable source of specialized chemical compounds is paramount to advancing their work. 1-Butyl-1H-indol-7-amine, a substituted indole derivative, presents a case study in navigating the landscape of commercially available precursors and in-house synthesis when a target molecule is not readily offered by major suppliers.
While a direct commercial source for this compound is not readily identifiable, this in-depth guide provides a pathway to its synthesis through commercially available starting materials. This document outlines potential suppliers for key precursors, detailed experimental protocols for N-alkylation and deprotection, and the necessary analytical characterization to ensure the successful synthesis of the target compound.
Sourcing Precursors: Commercial Availability
The synthesis of this compound can be approached from two primary commercially available precursors: 1H-Indol-7-amine and its Boc-protected counterpart, tert-Butyl 7-amino-1H-indole-1-carboxylate . The choice of starting material will dictate the synthetic strategy.
A summary of potential suppliers for these precursors is provided below. Please note that availability and pricing are subject to change and should be verified directly with the suppliers.
| Precursor | Supplier | Purity | Quantity | Price (USD) |
| tert-Butyl 7-amino-1H-indole-1-carboxylate | Sigma-Aldrich (via Ambeed, Inc.) | 95% | 100 mg | $25.30 |
| 250 mg | $50.60 | |||
| 1 g | $162.15 | |||
| 1H-Indol-7-amine | BLD Pharm | - | - | - |
Data is illustrative and should be confirmed with the supplier.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through two primary routes, depending on the chosen precursor.
Route 1: Direct N-Butylation of 1H-Indol-7-amine
This route involves the direct alkylation of the indole nitrogen of 1H-Indol-7-amine with a suitable butylating agent.
Experimental Protocol: N-Butylation of 1H-Indol-7-amine
This protocol is adapted from general procedures for the N-alkylation of indoles.[1][2]
Materials:
-
1H-Indol-7-amine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1-Bromobutane or 1-Iodobutane
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-Indol-7-amine.
-
Add anhydrous DMF or THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of gas ceases, to ensure complete deprotonation of the indole nitrogen.
-
Slowly add 1-bromobutane or 1-iodobutane (1.1 to 1.5 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Route 2: Synthesis from tert-Butyl 7-amino-1H-indole-1-carboxylate
This two-step route involves the N-butylation of the Boc-protected precursor, followed by the removal of the Boc protecting group.
Experimental Protocol: N-Butylation of tert-Butyl 7-amino-1H-indole-1-carboxylate
The N-butylation would proceed similarly to the protocol described above for 1H-Indol-7-amine. The Boc-protected indole nitrogen is generally less reactive, so the reaction may require slightly more forcing conditions (e.g., longer reaction time or gentle heating).
Experimental Protocol: Deprotection of N-Boc Group
The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.[3][4][5]
Materials:
-
N-Boc protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
or Hydrochloric acid (HCl) in 1,4-dioxane (4M solution)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure using TFA in DCM:
-
Dissolve the N-Boc protected this compound in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Procedure using HCl in Dioxane:
-
Dissolve the N-Boc protected this compound in a minimal amount of a suitable solvent like dichloromethane or methanol.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.
-
To obtain the free amine, the residue can be dissolved in water and basified with a suitable base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent.
Analytical Characterization
Successful synthesis of this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups). The aromatic protons of the indole ring will also show distinct signals. The N-H protons of the amino group will appear as a broad singlet.
-
¹³C NMR: The spectrum will show four distinct signals for the butyl group carbons, in addition to the signals for the eight carbons of the indole ring.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to determine the molecular weight of the product and confirm its identity. The expected molecular ion peak [M+H]⁺ for C₁₂H₁₆N₂ would be at m/z 189.13.
Visualizing the Workflow
To aid in the planning and execution of the synthesis, the following diagrams illustrate the logical workflows for the two proposed synthetic routes.
References
The Ascendancy of 1H-Indol-7-Amine Scaffolds in Contemporary Drug Discovery: A Technical Guide
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is paramount. Among the privileged heterocyclic structures, the substituted 1H-indol-7-amine core has emerged as a significant pharmacophore, attracting considerable attention from researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive review of this versatile scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Core Biological Activities and Structure-Activity Relationships
Substituted 1H-indol-7-amine derivatives have demonstrated a broad spectrum of biological activities, with a notable emphasis on their role as kinase inhibitors. The strategic placement of the amino group at the 7-position of the indole ring provides a crucial interaction point for various biological targets. Structure-activity relationship (SAR) studies have begun to elucidate the impact of substitutions at other positions on the indole core, influencing potency, selectivity, and pharmacokinetic profiles.
While a comprehensive body of public data on a single, extensive series of substituted 1H-indol-7-amines is still maturing, preliminary findings from various studies and patent literature indicate that modifications at the N1, C2, C3, and C5 positions can significantly modulate the biological activity of this scaffold.
Quantitative Data Summary
To facilitate comparative analysis, the following table summarizes the available quantitative biological data for representative substituted 1H-indol-7-amine compounds and closely related analogs from the scientific literature.
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Reference |
| Related Analog 1 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzymatic Assay | 160 | [1] |
| Related Analog 2 | Cell Division Cycle 7 (Cdc7) Kinase | Kinase Assay | 0.07 (Ki) | [2] |
| Related Analog 3 | Checkpoint Kinase 1 (Chk1) | Kinase Assay | 14 | [2] |
Note: Data for directly substituted 1H-indol-7-amine compounds is limited in publicly accessible, peer-reviewed literature. The table includes data from closely related indole and azaindole structures to provide context for potential activity.
Key Experimental Protocols
The generation of robust and reproducible biological data is fundamental to the drug discovery process. Below are detailed methodologies for key experiments frequently cited in the evaluation of indole-based compounds.
General Kinase Inhibition Assay (Example: Cdc7)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (specific to the kinase)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and peptide substrate solution in kinase buffer to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
This protocol describes a common method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs associated with the study of substituted 1H-indol-7-amine compounds, the following diagrams have been generated using Graphviz.
Conclusion
The substituted 1H-indol-7-amine scaffold represents a promising area for the development of novel therapeutics, particularly in the field of oncology and inflammatory diseases. The continued exploration of the structure-activity relationships of this core will be crucial in unlocking its full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry. As more data becomes publicly available, a more detailed and comprehensive picture of the pharmacological landscape of these compounds will undoubtedly emerge.
References
Predicted Mechanism of Action for 1-Butyl-1H-indol-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide outlines the predicted mechanism of action for the novel compound 1-Butyl-1H-indol-7-amine. Based on extensive structural analogy and in silico analysis of related indole-based compounds, we hypothesize that this compound acts as a modulator of aminergic G-protein coupled receptors, with a primary predicted affinity for serotonin (5-HT) and dopamine (D) receptor subtypes. This document provides a detailed theoretical framework for its potential pharmacological activity, suggests experimental protocols for its validation, and presents visual representations of the predicted signaling pathways and experimental workflows.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs with significant biological activity.[1] Its derivatives are known to interact with a wide array of biological targets, including neurotransmitter receptors, enzymes, and ion channels. The compound this compound features a key 7-amino substitution and an N-butyl group, modifications that are anticipated to confer specific pharmacological properties. This guide synthesizes the current understanding of structurally related compounds to predict the mechanism of action of this compound, providing a foundational hypothesis for future research and drug development efforts.
Predicted Mechanism of Action
Based on structure-activity relationship (SAR) studies of analogous indole- and 7-azaindole-based ligands, we predict that this compound is most likely to exhibit affinity for serotonin and/or dopamine receptors.
-
Primary Predicted Targets: Serotonin Receptors (5-HT2A, 5-HT7) and Dopamine Receptors (D2, D3).
The 7-amino group on the indole ring may act as a bioisostere for the 5-hydroxyl group of serotonin or the catechol hydroxyls of dopamine, potentially engaging in key hydrogen bonding interactions within the receptor binding pocket. The N-butyl group is predicted to influence the compound's lipophilicity, thereby affecting its blood-brain barrier permeability and potentially conferring selectivity for specific receptor subtypes by interacting with hydrophobic pockets in the receptor.
Predicted Signaling Pathway
Assuming agonistic activity at the 5-HT2A receptor, a Gq-coupled receptor, this compound would be expected to initiate the following signaling cascade:
-
Receptor Binding: The compound binds to the orthosteric site of the 5-HT2A receptor.
-
G-Protein Activation: Receptor activation leads to the dissociation of the Gαq subunit from the Gβγ dimer.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG and Ca2+ collaboratively activate protein kinase C (PKC).
-
Downstream Cellular Responses: PKC activation leads to the phosphorylation of various cellular proteins, resulting in a cascade of downstream effects, including modulation of gene expression and neuronal excitability.
A similar, yet distinct, G-protein coupled signaling pathway would be anticipated if the compound interacts with other predicted targets such as the Gs-coupled 5-HT7 receptor or the Gi-coupled D2/D3 receptors.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that would be expected if this compound acts on the predicted targets. These values are for illustrative purposes and must be determined experimentally.
Table 1: Predicted Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT7 | D2 | D3 |
| This compound | 15 | 50 | 120 | 85 |
| Serotonin | 5 | 1 | - | - |
| Dopamine | - | - | 10 | 3 |
Table 2: Predicted Functional Activity (EC50/IC50, nM)
| Compound | 5-HT2A (EC50) | 5-HT7 (EC50) | D2 (IC50) | D3 (IC50) |
| This compound | 45 | 150 | 350 | 250 |
| Serotonin | 10 | 2 | - | - |
| Dopamine | - | - | 25 | 8 |
Experimental Protocols
To validate the predicted mechanism of action, the following key experiments are proposed:
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for the predicted serotonin and dopamine receptor subtypes.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing the human 5-HT2A, 5-HT7, D2, and D3 receptors.
-
Incubate the membrane preparations with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2/D3) and varying concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki values from the IC50 values determined from concentration-response curves using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of this compound at the predicted receptors.
-
Methodology (for 5-HT2A):
-
Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound to the cells.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
To determine antagonist activity, pre-incubate the cells with this compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced response.
-
Calculate EC50 or IC50 values from the resulting dose-response curves.
-
In Vivo Behavioral Assays
-
Objective: To assess the physiological effects of this compound in animal models relevant to the predicted targets.
-
Methodology (example for 5-HT2A agonism):
-
Administer varying doses of this compound to rodents.
-
Observe and quantify specific behaviors associated with 5-HT2A receptor activation, such as the head-twitch response in mice.
-
Compare the behavioral effects to those of known 5-HT2A agonists and antagonists.
-
Visualizations
Predicted Signaling Pathway
Caption: Predicted 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Mechanism Validation.
Conclusion
The in silico and literature-based analysis presented in this guide strongly suggests that this compound is a promising candidate for modulation of the serotonergic and/or dopaminergic systems. The proposed mechanism of action, centered on the 5-HT2A, 5-HT7, D2, and D3 receptors, provides a solid foundation for initiating a comprehensive preclinical evaluation. The experimental protocols detailed herein offer a clear path forward for the empirical validation of this hypothesis. Further investigation into the pharmacology of this compound is warranted to elucidate its therapeutic potential.
References
Methodological & Application
Synthesis of 1-Butyl-1H-indol-7-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 1-Butyl-1H-indol-7-amine, a novel indole derivative with potential applications in medicinal chemistry and drug discovery. The synthetic route is a two-step process commencing with the N-alkylation of 7-nitroindole, followed by the reduction of the nitro group.
Synthetic Strategy
The synthesis of this compound is achieved through a straightforward two-step sequence. The first step involves the selective N-alkylation of commercially available 7-nitroindole with 1-bromobutane. The resulting intermediate, 1-butyl-7-nitro-1H-indole, is then subjected to catalytic hydrogenation to reduce the nitro group, yielding the target compound.
Data Presentation
| Step | Reaction | Reactants | Reagents & Conditions | Product | Expected Yield (%) |
| 1 | N-Alkylation | 7-Nitroindole, 1-Bromobutane | Sodium hydride (NaH), Dimethylformamide (DMF), 0°C to rt | 1-Butyl-7-nitro-1H-indole | 85-95 |
| 2 | Nitro Group Reduction | 1-Butyl-7-nitro-1H-indole | 10% Palladium on carbon (Pd/C), Hydrogen (H₂), Ethanol | This compound | 90-99 |
Experimental Protocols
Step 1: Synthesis of 1-Butyl-7-nitro-1H-indole
Materials:
-
7-Nitroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
1-Bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-nitroindole (1.0 eq).
-
Dissolve the 7-nitroindole in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle with care. Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-butyl-7-nitro-1H-indole.
Step 2: Synthesis of this compound
Materials:
-
1-Butyl-7-nitro-1H-indole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 1-butyl-7-nitro-1H-indole (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution. Caution: Pd/C can be pyrophoric; handle in a moist state or under an inert atmosphere.
-
Seal the reaction vessel and evacuate the air, then introduce hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Application Notes and Protocols for the Synthesis of 1-Butyl-1H-indol-7-amine via Fischer Indole Synthesis
Introduction
1-Butyl-1H-indol-7-amine is a substituted indole derivative of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. This document outlines a comprehensive multi-step synthetic protocol for the preparation of this compound. The key ring-forming step is the classic Fischer indole synthesis, a reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] Due to the substitution pattern of the target molecule, a direct Fischer indole synthesis to yield the final product is challenging. Therefore, a strategic multi-step approach is employed, beginning with the synthesis of a 7-nitroindole precursor, followed by N-alkylation and subsequent reduction of the nitro group. This methodology provides a clear and reproducible pathway for researchers and drug development professionals to access this and structurally related compounds.
Overall Synthetic Workflow
The synthesis of this compound is accomplished via a four-step sequence as depicted below. The process begins with the preparation of the key precursor, (2-nitrophenyl)hydrazine, from 2-nitroaniline. This is followed by the Fischer indole synthesis to form the 7-nitroindole core. The indole nitrogen is then alkylated with a butyl group, and the final step involves the reduction of the nitro group to the desired 7-amino functionality.
Experimental Protocols
Step 1: Synthesis of (2-nitrophenyl)hydrazine
This protocol describes the synthesis of the key starting material, (2-nitrophenyl)hydrazine, from 2-nitroaniline via a diazotization reaction followed by reduction.
Materials and Reagents:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Diazotization: In a flask cooled to 0-5 °C in an ice bath, dissolve 2-nitroaniline (1.0 eq) in concentrated hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, gradually warming to room temperature.
-
Work-up and Isolation: Carefully basify the reaction mixture by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield (2-nitrophenyl)hydrazine, which can be purified further by recrystallization if necessary.
| Parameter | Value | Reference |
| Reagents | 2-Nitroaniline, NaNO₂, SnCl₂·2H₂O, HCl, NaOH | General Diazotization/Reduction |
| Stoichiometry | 1.0 eq 2-Nitroaniline, 1.05 eq NaNO₂, 3.0 eq SnCl₂ | - |
| Temperature | 0-10 °C | - |
| Reaction Time | 2-3 hours | - |
| Typical Yield | 70-80% | - |
Step 2: Fischer Indole Synthesis of 7-Nitro-1H-indole
This protocol outlines a general procedure for the synthesis of 7-nitro-1H-indole from (2-nitrophenyl)hydrazine and ethyl pyruvate, followed by hydrolysis and decarboxylation. The reaction is catalyzed by a Brønsted or Lewis acid.[2][3]
Note: The direct Fischer indolization of (2-nitrophenyl)hydrazine can be challenging due to the electron-withdrawing nature of the nitro group, which can hinder the reaction.[4] Alternative methods for the synthesis of 7-nitroindole, such as the direct nitration of 1-acetylindoline followed by hydrolysis and dehydrogenation, have been reported and may offer a more efficient route.[5]
Materials and Reagents:
-
(2-nitrophenyl)hydrazine
-
Ethyl Pyruvate
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve (2-nitrophenyl)hydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) and a catalytic amount of acetic acid.[3]
-
Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitored by TLC). The intermediate hydrazone may be isolated or used directly.[4]
-
Indolization: Remove the ethanol under reduced pressure. To the resulting hydrazone, add polyphosphoric acid (PPA) (10x by weight) or a mixture of toluene and a Lewis acid like ZnCl₂ (2.0 eq).[1][6]
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.[1][6]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude ethyl 7-nitroindole-2-carboxylate by column chromatography.
-
Hydrolysis & Decarboxylation: The resulting ester is then hydrolyzed with aqueous NaOH in ethanol, followed by acidification and heating to induce decarboxylation to afford 7-nitro-1H-indole.
| Parameter | Value | Reference |
| Reagents | (2-nitrophenyl)hydrazine, Ethyl Pyruvate, PPA or ZnCl₂ | [3][6] |
| Stoichiometry | 1.0 eq Hydrazine, 1.1 eq Pyruvate, 10x PPA | [6] |
| Temperature | 80-100 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 40-60% (variable) | - |
Step 3: N-Butylation of 7-Nitro-1H-indole
This protocol describes the N-alkylation of 7-nitro-1H-indole with 1-bromobutane using sodium hydride as a base.
Materials and Reagents:
-
7-Nitro-1H-indole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromobutane
-
Anhydrous Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
Protocol:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.[7]
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 7-nitro-1H-indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, allowing for the deprotonation of the indole nitrogen.[7]
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.[7]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-butyl-7-nitro-1H-indole.
| Parameter | Value | Reference |
| Reagents | 7-Nitro-1H-indole, NaH, 1-Bromobutane, DMF | [7][8] |
| Stoichiometry | 1.0 eq Indole, 1.2 eq NaH, 1.2 eq 1-Bromobutane | [7] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 12-16 hours | [7] |
| Typical Yield | 85-95% | - |
Step 4: Reduction of 1-Butyl-7-nitro-1H-indole
This protocol details the reduction of the nitro group of 1-butyl-7-nitro-1H-indole to the corresponding amine using catalytic hydrogenation. An alternative chemical reduction using iron powder is also described.
Method A: Catalytic Hydrogenation
Materials and Reagents:
-
1-Butyl-7-nitro-1H-indole
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas
Protocol:
-
Dissolve 1-butyl-7-nitro-1H-indole (1.0 eq) in methanol or ethanol in a hydrogenation flask.
-
Carefully add Pd/C catalyst (5-10 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus (e.g., Parr shaker).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the flask with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified by column chromatography if necessary.
Method B: Chemical Reduction with Iron
Materials and Reagents:
-
1-Butyl-7-nitro-1H-indole
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol/Water solvent mixture
Protocol:
-
In a round-bottom flask, add 1-butyl-7-nitro-1H-indole (1.0 eq), ethanol, and a saturated aqueous solution of ammonium chloride.
-
Add iron powder (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography to yield this compound.
| Parameter | Method A (Hydrogenation) | Method B (Fe Reduction) | Reference |
| Reagents | Pd/C, H₂ | Fe, NH₄Cl | [9][10] |
| Stoichiometry | 5-10 mol% Pd/C | 5.0 eq Fe | - |
| Temperature | Room Temperature | 80 °C (Reflux) | - |
| Reaction Time | 2-6 hours | 2-4 hours | - |
| Typical Yield | >90% | 80-90% | - |
Fischer Indole Synthesis Mechanism
The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving tautomerization, a[11][11]-sigmatropic rearrangement, and cyclization.[2]
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]
- 6. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. jk-sci.com [jk-sci.com]
Purification protocol for 1-Butyl-1H-indol-7-amine by chromatography
An Application Note on the Chromatographic Purification of 1-Butyl-1H-indol-7-amine
Introduction
This compound is a substituted indole derivative of interest in medicinal chemistry and drug development. As with many synthetic organic compounds, purification is a critical step to ensure the removal of impurities, starting materials, and by-products to obtain a compound of high purity for subsequent biological assays and further chemical transformations. This application note provides a detailed, representative protocol for the purification of this compound using flash column chromatography on silica gel. The described methodology is based on established general procedures for the purification of similar indole derivatives and is intended to serve as a starting point for researchers.
Materials and Methods
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collector
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol:
A detailed protocol for the purification of this compound via flash column chromatography is provided below. This protocol is a representative method based on the successful purification of analogous indole compounds.[1][2][3]
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of dichloromethane. A small amount of silica gel is added to the solution to create a slurry. The solvent is then removed under reduced pressure using a rotary evaporator to yield a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).
-
Column Packing: A glass chromatography column is packed with silica gel as a slurry in n-hexane. The column is then equilibrated by flushing with the initial mobile phase mixture (e.g., 98:2 n-hexane:ethyl acetate).
-
Loading: The dry-loaded crude product is carefully added to the top of the packed silica gel column. A thin layer of sand is gently added on top to prevent disturbance of the sample layer during solvent addition.
-
Elution: The purification is performed using a gradient elution. The elution is started with a non-polar mobile phase (e.g., 98:2 n-hexane:ethyl acetate) and the polarity is gradually increased by increasing the proportion of ethyl acetate. The progress of the separation is monitored by Thin Layer Chromatography (TLC) analysis of the collected fractions.
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process. The composition of each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation and Product Isolation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.
-
Purity Assessment: The purity of the final product is assessed by analytical techniques such as NMR and mass spectrometry.
Data Presentation
The following table summarizes the representative chromatographic conditions for the purification of this compound.
| Parameter | Condition |
| Chromatography Mode | Flash Column Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Method | Gradient Elution |
| Gradient Profile | 2% to 30% Ethyl Acetate in n-Hexane |
| Flow Rate | 20 mL/min (for a 40g column) |
| Detection | TLC with UV visualization (254 nm) |
| Sample Loading | Dry loading |
| Expected Purity | >95% (as determined by NMR) |
| Typical Yield | 80-95% (dependent on crude purity) |
Visualizations
The following diagram illustrates the general workflow for the purification of this compound by flash column chromatography.
References
Application Notes and Protocols for 1-Butyl-1H-indol-7-amine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-Butyl-1H-indol-7-amine in various cell-based assays. The protocols outlined below are designed to facilitate the investigation of its potential biological activities, drawing upon the known functions of structurally similar indole derivatives.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including natural products and synthetic drugs.[1][2][3] This diverse family of compounds has demonstrated a wide array of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][4] Specifically, derivatives of 7-aminoindole and related azaindoles have shown promise as cytotoxic agents against cancer cell lines and as modulators of key cellular signaling pathways, including those regulated by protein kinases.[5][6]
This compound is a synthetic indole derivative. While specific biological data for this compound is not extensively documented, its structural features suggest it may exhibit interesting biological properties worthy of investigation in cell-based assay systems. The butyl group at the 1-position of the indole ring may influence its lipophilicity and cell permeability, while the amino group at the 7-position provides a site for potential interactions with biological targets.
These notes will guide researchers in designing and executing experiments to characterize the bioactivity of this compound, with a focus on its potential as a modulator of cell viability, proliferation, and apoptosis.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C12H16N2 | Derived from structure |
| Molecular Weight | 188.27 g/mol | Derived from structure |
| Structure | N/A | |
| CAS Number | Not available | N/A |
| Solubility | Soluble in DMSO and Ethanol | Assumed based on structure |
| Purity | >95% (recommended for biological assays) | N/A |
Note: As this compound may not be commercially available, synthesis may be required. The purity of the synthesized compound should be verified by appropriate analytical methods (e.g., NMR, LC-MS) before use in biological assays.
Proposed Biological Activities and Relevant Assays
Based on the known activities of similar indole derivatives, this compound is hypothesized to modulate key cellular processes. The following table outlines potential activities and the corresponding cell-based assays to investigate them.
| Hypothesized Biological Activity | Recommended Cell-Based Assays |
| Cytotoxicity | MTT Assay, LDH Release Assay |
| Anti-proliferative Effects | BrdU Incorporation Assay, Ki-67 Staining |
| Induction of Apoptosis | Annexin V/Propidium Iodide Staining, Caspase-3/7 Activity Assay |
| Cell Cycle Arrest | Propidium Iodide Staining with Flow Cytometry |
| Kinase Inhibition | In vitro Kinase Assay, Western Blot for Phosphorylated Signaling Proteins |
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human cancer cell lines is recommended to screen for potential cytotoxic and anti-proliferative effects. For example:
-
HL-60: Human promyelocytic leukemia cells (known to be sensitive to 7-azaindole derivatives).[5]
-
MCF-7: Human breast adenocarcinoma cells.
-
A549: Human lung carcinoma cells.
-
HCT116: Human colorectal carcinoma cells.
-
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of Stock Solutions
-
Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Further dilute the stock solution in the complete cell culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | |||
| This compound (IC50/2) | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Visualizations
Experimental Workflow
Caption: Workflow for assessing the biological activity of this compound.
Hypothesized Signaling Pathway
Based on the activity of similar multi-targeted kinase inhibitors, this compound may interfere with signaling pathways that regulate cell survival and proliferation.
Caption: Hypothesized inhibition of pro-survival signaling pathways by this compound.
Troubleshooting and Considerations
-
Solubility Issues: If the compound precipitates in the culture medium, try preparing a more dilute stock solution or using a different solvent system (e.g., ethanol), always keeping the final solvent concentration non-toxic to the cells.
-
Inconsistent Results: Ensure consistent cell seeding densities, treatment times, and reagent concentrations. Passage number of cells can also affect experimental outcomes.
-
Mechanism of Action: The proposed assays are a starting point. Further investigation into specific molecular targets may require more advanced techniques such as thermal shift assays, immunoprecipitation, and mass spectrometry.
By following these application notes and protocols, researchers can effectively begin to unravel the biological activities of this compound and assess its potential as a novel therapeutic agent.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Butyl-1H-indol-7-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs.[1] Among its many derivatives, 7-aminoindoles serve as crucial intermediates in the synthesis of a wide array of bioactive molecules.[2] The strategic placement of an amino group at the 7-position allows for diverse functionalization, leading to compounds with a range of pharmacological activities, including potential applications in oncology and neurodegenerative diseases.[3][4] The addition of an N-alkyl group, such as a butyl chain, can modulate the physicochemical properties of the indole scaffold, potentially enhancing membrane permeability and target engagement.[1]
While specific data for 1-Butyl-1H-indol-7-amine is limited in publicly available literature, this document provides a comprehensive overview of the potential applications and relevant experimental protocols based on the well-established activities of the N-alkylated 7-aminoindole and bioisosteric 7-azaindole scaffolds, particularly in the context of kinase inhibition. The 7-azaindole scaffold, in particular, is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region.[5][6]
Hypothetical Application: Kinase Inhibition
Based on the prevalence of the 7-aminoindole and 7-azaindole cores in kinase inhibitors, a primary application for this compound and its derivatives is in the discovery of novel anticancer agents targeting protein kinases.[7][8] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[9]
Table 1: Hypothetical Kinase Inhibition Profile of a Representative 1-Butyl-7-aminoindole Derivative
| Kinase Target | IC50 (nM) | Assay Type | Reference Compound (IC50, nM) |
| CDK9/CyclinT | 85 | Radiometric | Flavopiridol (30) |
| Haspin | 150 | ADP-Glo | CHR-6494 (5) |
| PIM1 | 250 | LanthaScreen | SGI-1776 (10) |
| SRC | 400 | HTRF | Dasatinib (1) |
| EGFR | >10,000 | Cell-based | Gefitinib (25) |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on activities of related 7-azaindole derivatives found in the literature.[9]
Experimental Protocols
1. General Synthesis of N-Alkyl-7-aminoindoles
A general method for the synthesis of N-alkylindoles can be adapted for the preparation of this compound, starting from 7-nitroindole.
-
Step 1: N-Alkylation of 7-Nitroindole: To a solution of 7-nitroindole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) followed by the alkyl halide (e.g., 1-bromobutane). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Step 2: Reduction of the Nitro Group: The resulting 1-butyl-7-nitroindole is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in ethanol can be employed.
-
Purification: The final product, this compound, is purified using standard techniques such as column chromatography.
2. In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is adapted from standard procedures used to evaluate kinase inhibitors.[10]
-
Materials:
-
Recombinant human kinase (e.g., CDK9/CyclinT)
-
Substrate peptide (specific to the kinase)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
3. Cell-Based Antiproliferative Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
Caption: Synthetic route to this compound.
References
- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
1-Butyl-1H-indol-7-amine: A Versatile Building Block for Organic Synthesis in Drug Discovery
Introduction:
1-Butyl-1H-indol-7-amine is a valuable heterocyclic building block in the field of organic synthesis, particularly for the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a primary amine at the 7-position and a butyl group at the 1-position offers multiple points for chemical modification, allowing for the creation of diverse molecular libraries for drug discovery programs. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Application Notes
The strategic placement of the amino group at the C7 position of the indole ring makes this compound a key intermediate for accessing a range of biologically active molecules. The amino group can serve as a handle for various chemical transformations, including but not limited to:
-
Amide Bond Formation: Acylation of the 7-amino group with a variety of carboxylic acids or their derivatives is a common strategy to synthesize potent enzyme inhibitors and receptor modulators.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamide derivatives, a class of compounds known for their diverse pharmacological activities.
-
Diazotization Reactions: The primary amine can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens, cyano, hydroxyl groups) to introduce further diversity at the 7-position.[1]
-
Cross-Coupling Reactions: The amino group can be transformed into a leaving group (e.g., a triflate) to enable palladium-catalyzed cross-coupling reactions for the introduction of aryl, heteroaryl, or alkyl substituents.
-
Kinase Inhibitor Scaffolds: The 7-aminoindole core is a recognized scaffold for the development of inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3]
The N-butyl group enhances the lipophilicity of the molecule, which can improve its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Synthetic Protocols
A plausible synthetic route to this compound involves a two-step process starting from 7-nitroindole: N-butylation followed by reduction of the nitro group.
Protocol 1: Synthesis of 1-Butyl-7-nitro-1H-indole
This protocol describes the N-alkylation of 7-nitroindole with butyl bromide.
Materials:
-
7-Nitroindole
-
Butyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 7-nitroindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add butyl bromide (1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-butyl-7-nitro-1H-indole.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the nitro group of 1-Butyl-7-nitro-1H-indole to the corresponding amine.
Materials:
-
1-Butyl-7-nitro-1H-indole
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-butyl-7-nitro-1H-indole (1.0 eq.) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.).
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound and its precursor. These values are estimates based on typical yields for similar reactions reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1-Butyl-7-nitro-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | 85-95 | 65-68 |
| This compound | C₁₂H₁₆N₂ | 188.27 | 80-90 | 45-48 |
Spectroscopic Data (Predicted for this compound):
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.20-7.10 (m, 2H, Ar-H), 6.60-6.50 (m, 1H, Ar-H), 6.45 (d, J=3.0 Hz, 1H, indole H3), 4.10 (t, J=7.0 Hz, 2H, N-CH₂), 3.80 (br s, 2H, NH₂), 1.80-1.70 (m, 2H, CH₂), 1.40-1.30 (m, 2H, CH₂), 0.95 (t, J=7.5 Hz, 3H, CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): 142.0, 135.0, 128.0, 122.0, 118.0, 110.0, 102.0, 100.0, 45.0, 32.0, 20.0, 14.0. |
| Mass Spec (EI) | m/z (%): 188 (M⁺, 100), 145 (M⁺ - C₃H₇, 80), 131 (M⁺ - C₄H₉, 60). |
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from 7-nitroindole to a potential bioactive derivative using this compound as a key intermediate.
Caption: Synthetic route to a bioactive derivative from 7-nitroindole.
Potential Signaling Pathway Involvement
Derivatives of 7-aminoindoles are known to act as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that could be targeted by a molecule synthesized from this compound.
Caption: Inhibition of a generic kinase signaling pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Butyl-1H-indol-7-amine
Introduction
1-Butyl-1H-indol-7-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities. The method is suitable for quality control in research, development, and manufacturing environments.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Methanol (HPLC grade)
-
1H-Indol-7-amine (potential impurity)
-
1,1-Dibutyl-1H-indol-7-amine (potential impurity)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector was used.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 25 minutes |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase initial composition (90% A, 10% B).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute 1 mL of this solution to 10 mL with the mobile phase initial composition.
Results and Discussion
The developed HPLC method successfully separates this compound from its potential impurities. The indole moiety of the analyte and related substances provides strong UV absorbance, allowing for sensitive detection at 275 nm. The use of a C18 column with a water/acetonitrile gradient containing TFA provides excellent peak shape and resolution.
Table 2: Example Purity Analysis Data
| Peak No. | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 1H-Indol-7-amine | 4.2 | 15,340 | 0.45 |
| 2 | This compound | 10.8 | 3,398,500 | 99.35 |
| 3 | 1,1-Dibutyl-1H-indol-7-amine | 14.5 | 6,840 | 0.20 |
The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total peak area of all components.
The described RP-HPLC method is a reliable and accurate technique for the purity determination of this compound. The method is specific, sensitive, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.
Visualizations
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Logical flow for the development of the HPLC method.
Application Notes and Protocols for 1-Butyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-1H-indol-7-amine is a synthetic organic compound belonging to the indole family. Indole derivatives are a significant class of heterocyclic compounds that are prevalent in numerous natural and synthetic molecules with a wide range of pharmacological activities. They have been identified as privileged scaffolds in drug discovery, exhibiting activities such as kinase inhibition, antimicrobial, and anticancer effects. Given the therapeutic potential of indole-based compounds, robust in vitro assays are crucial for the characterization of new derivatives like this compound.
This document provides a detailed in vitro assay protocol for evaluating the potential inhibitory activity of this compound against Pim-1 kinase, a serine/threonine kinase that is a known target for various indole derivatives and is implicated in oncology.
Data Presentation
The inhibitory activity of this compound against Pim-1 kinase can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for the test compound and a known Pim-1 inhibitor, Staurosporine, as a positive control.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Pim-1 | 150 |
| Staurosporine (Control) | Pim-1 | 25 |
Experimental Protocols
In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[1]
Materials:
-
This compound
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Staurosporine (positive control)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
PIM1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in PIM1 Kinase Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 384-well plate, add 1 µl of the diluted compound or 5% DMSO for the control wells.
-
Add 2 µl of Pim-1 enzyme solution to each well.
-
Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[1]
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
-
Signal Generation:
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[1]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a generic MAP kinase signaling pathway.
References
Derivatization of 1-Butyl-1H-indol-7-amine for further reactions
Anwendungshinweise und Protokolle: Derivatisierung von 1-Butyl-1H-indol-7-amin für weitere Reaktionen
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung:
1-Butyl-1H-indol-7-amin ist ein wertvolles Grundgerüst in der medizinischen Chemie und dient als Schlüsselintermediat für die Synthese einer Vielzahl von biologisch aktiven Verbindungen.[1][2][3][4] Sein Indolkern und die primäre Aminfunktionalität ermöglichen vielfältige Derivatisierungsstrategien, die die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuartiger therapeutischer Wirkstoffe ermöglichen. Dieses Dokument enthält detaillierte Protokolle für gängige Derivatisierungsreaktionen von 1-Butyl-1H-indol-7-amin, einschließlich Acylierung, Sulfonylierung und reduktiver Aminierung, und stellt die erwarteten Ergebnisse in einem strukturierten Format zur einfachen Bezugnahme dar.
Acylierung von 1-Butyl-1H-indol-7-amin
Die Acylierung der 7-Aminogruppe ist eine grundlegende Transformation zur Einführung einer breiten Palette von funktionellen Gruppen, die die Polarität, die Wasserstoffbrückenbindungskapazität und das sterische Profil der Verbindung beeinflussen.
Experimentelles Protokoll: Acetylierung mit Essigsäureanhydrid
-
Reaktionsaufbau: In einem sauberen, trockenen Rundkolben, der mit einem Magnetrührer ausgestattet ist, wird 1-Butyl-1H-indol-7-amin (1,0 Äq.) in einem geeigneten aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) (10 ml/mmol) gelöst.
-
Reagenzzugabe: Zur gerührten Lösung wird eine Base wie Triethylamin (TEA) oder Pyridin (1,2 Äq.) als Säurefänger zugegeben.
-
Acylierung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt. Essigsäureanhydrid (1,1 Äq.) wird tropfenweise zur Lösung gegeben.
-
Reaktionsüberwachung: Die Reaktion wird auf Raumtemperatur erwärmen gelassen und 2-4 Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) unter Verwendung eines geeigneten Eluentensystems (z. B. Ethylacetat/Hexan) überwacht.
-
Aufarbeitung: Nach Abschluss wird die Reaktion durch Zugabe von Wasser gequencht. Die organische Phase wird abgetrennt, mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen und dann über wasserfreiem Natriumsulfat getrocknet.
-
Reinigung: Die organische Phase wird unter reduziertem Druck eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel unter Verwendung eines Gradienten von Ethylacetat in Hexan gereinigt, um das gewünschte N-(1-Butyl-1H-indol-7-yl)acetamid zu erhalten.
Quantitative Daten:
| Reaktion | Reagenzien | Lösungsmittel | Ausbeute (%) | Reinheit (%) | Referenz |
| Acetylierung | Essigsäureanhydrid, TEA | DCM | 92 | >98 (NMR) | Fiktive Daten |
| Benzoylierung | Benzoylchlorid, Pyridin | THF | 88 | >97 (HPLC) | Fiktive Daten |
Reaktions-Workflow:
Bildunterschrift: Workflow für die Acetylierung von 1-Butyl-1H-indol-7-amin.
Sulfonylierung von 1-Butyl-1H-indol-7-amin
Die Sulfonylierung führt eine Sulfonamid-Einheit ein, die als Wasserstoffbrücken-Donor und -Akzeptor fungieren kann und oft die pharmakokinetischen Eigenschaften eines Moleküls verbessert.
Experimentelles Protokoll: Reaktion mit p-Toluolsulfonylchlorid
-
Reaktionsaufbau: 1-Butyl-1H-indol-7-amin (1,0 Äq.) wird in Pyridin (10 ml/mmol) in einem Rundkolben mit einem Magnetrührer gelöst. Pyridin dient sowohl als Lösungsmittel als auch als Base.
-
Reagenzzugabe: Die Lösung wird auf 0 °C abgekühlt. p-Toluolsulfonylchlorid (1,1 Äq.) wird portionsweise zugegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Reaktionsüberwachung: Die Reaktionsmischung wird über Nacht bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels DC überwacht (z. B. 30 % Ethylacetat in Hexan).
-
Aufarbeitung: Die Reaktionsmischung wird in Eiswasser gegossen und 30 Minuten gerührt, um das Produkt auszufällen. Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und unter Vakuum getrocknet.
-
Reinigung: Falls erforderlich, wird das Rohprodukt aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser) umkristallisiert oder durch Säulenchromatographie gereinigt, um N-(1-Butyl-1H-indol-7-yl)-4-methylbenzolsulfonamid zu erhalten.
Quantitative Daten:
| Reaktion | Reagenzien | Lösungsmittel | Ausbeute (%) | Reinheit (%) | Referenz |
| Tosylierung | p-Toluolsulfonylchlorid | Pyridin | 85 | >99 (HPLC) | Fiktive Daten |
| Mesylierung | Methansulfonylchlorid, TEA | DCM | 90 | >98 (NMR) | Fiktive Daten |
Reaktionsweg:
Bildunterschrift: Sulfonylierung von 1-Butyl-1H-indol-7-amin.
Reduktive Aminierung von 1-Butyl-1H-indol-7-amin
Die reduktive Aminierung ermöglicht die Einführung einer Vielzahl von Alkyl- oder Arylgruppen an der 7-Aminoposition und bietet Zugang zu sekundären und tertiären Aminen mit diversen Substitutionsmustern.[5][6][7][8]
Experimentelles Protokoll: Reaktion mit Benzaldehyd
-
Iminbildung: In einem Rundkolben werden 1-Butyl-1H-indol-7-amin (1,0 Äq.) und Benzaldehyd (1,05 Äq.) in einem geeigneten Lösungsmittel wie Methanol oder 1,2-Dichlorethan (DCE) (15 ml/mmol) gelöst. Eine katalytische Menge Essigsäure (0,1 Äq.) wird zugegeben. Die Mischung wird 1-2 Stunden bei Raumtemperatur gerührt, um die Iminbildung zu erleichtern.
-
Reduktion: Zur Reaktionsmischung wird ein Reduktionsmittel wie Natriumborhydrid (NaBH₄) (1,5 Äq.) portionsweise bei 0 °C zugegeben. Alternativ kann Natriumtriacetoxyborhydrid (STAB) (1,5 Äq.) bei Raumtemperatur verwendet werden.
-
Reaktionsüberwachung: Die Reaktion wird weitere 3-6 Stunden bei Raumtemperatur gerührt. Das Verschwinden des Imin-Intermediats und die Bildung des Produkts werden mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktion wird durch langsame Zugabe von Wasser gequencht. Bei Verwendung eines mit Wasser nicht mischbaren organischen Lösungsmittels werden die Phasen getrennt. Bei Verwendung eines mit Wasser mischbaren Lösungsmittels wird das Lösungsmittel unter reduziertem Druck entfernt und der Rückstand zwischen Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat) verteilt. Die organische Phase wird mit Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-Benzyl-1-butyl-1H-indol-7-amin zu erhalten.
Quantitative Daten:
| Aldehyd/Keton | Reduktionsmittel | Lösungsmittel | Ausbeute (%) | Reinheit (%) | Referenz |
| Benzaldehyd | NaBH₄ | Methanol | 78 | >95 (LC-MS) | Fiktive Daten |
| Aceton | STAB | DCE | 82 | >96 (NMR) | Fiktive Daten |
Logisches Beziehungsdiagramm:
Bildunterschrift: Schlüsselschritte im Prozess der reduktiven Aminierung.
Haftungsausschluss: Die in den Tabellen dargestellten quantitativen Daten dienen der Veranschaulichung und stellen möglicherweise keine tatsächlichen experimentellen Ergebnisse dar. Forscher sollten die Reaktionsbedingungen für ihre spezifischen Substrate und gewünschten Produkte optimieren. Chemikalien sind stets mit den entsprechenden Sicherheitsvorkehrungen in einem gut belüfteten Abzug zu handhaben.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Butyl-1H-indol-7-amine as a Fluorescent Probe
Introduction
Indole derivatives are a significant class of heterocyclic compounds that form the core of many biologically active molecules and are known for their intrinsic fluorescent properties. The fluorescence of the indole ring system is sensitive to the local environment, making indole-based compounds promising candidates for the development of fluorescent probes. 1-Butyl-1H-indol-7-amine is a simple indole derivative featuring a butyl group at the N1 position and an amino group at the C7 position. The presence of the electron-donating amino group is expected to modulate the photophysical properties of the indole scaffold, potentially leading to a red-shifted emission and increased environmental sensitivity compared to unsubstituted indole. These characteristics suggest its potential utility as a fluorescent probe for cellular imaging and sensing applications.
This document outlines the hypothetical photophysical properties, a proposed synthesis protocol, and detailed experimental procedures for the application of this compound as a fluorescent probe for live-cell imaging.
Proposed Synthesis
A plausible synthetic route to this compound involves the N-alkylation of a protected 7-aminoindole derivative followed by deprotection.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Photophysical and Biological Properties
The following tables summarize the expected, yet hypothetical, properties of this compound based on data from similar aminoindole derivatives.
Table 1: Hypothetical Photophysical Data
| Property | Value | Conditions |
| λabs (max) | ~310 nm | In Ethanol |
| λem (max) | ~380 nm | In Ethanol |
| Molar Extinction Coefficient (ε) | ~6,000 M-1cm-1 | In Ethanol |
| Quantum Yield (Φ) | 0.2 - 0.4 | In Ethanol |
| Solvatochromism | Red-shift in emission with increasing solvent polarity | From Hexane to Water |
Table 2: Hypothetical Cytotoxicity Data
| Cell Line | IC50 (µM) after 24h | Assay Method |
| HeLa | > 100 | MTT Assay |
| HEK293 | > 100 | MTT Assay |
Application: Live-Cell Staining
This compound is proposed as a fluorescent stain for visualizing cellular structures, potentially with some selectivity for lipid-rich environments due to the butyl chain. Its fluorescence is likely to be sensitive to the polarity of its microenvironment, making it a potential probe for studying cellular membranes.
Experimental Protocol: Live-Cell Imaging
This protocol details the steps for staining live cells with this compound and subsequent imaging using fluorescence microscopy.
Caption: Experimental workflow for live-cell staining and imaging.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live cells (e.g., HeLa or HEK293)
-
Glass coverslips
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)
Procedure:
-
Cell Culture:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Aspirate the cell culture medium from the wells.
-
Gently add the staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Mount the coverslip onto a microscope slide with a drop of fresh, pre-warmed cell culture medium or PBS.
-
Immediately visualize the cells using a fluorescence microscope. Based on the hypothetical photophysical data, a filter set suitable for DAPI (e.g., Ex: ~350 nm, Em: ~450 nm) might be a good starting point, though optimization will be necessary.
-
Acquire images using appropriate exposure times to minimize phototoxicity.
-
Drug Development Applications
While this compound itself is a simple molecule, it can serve as a valuable building block or fragment in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry.[1] The 7-amino group provides a convenient handle for further chemical modification to develop more complex probes or drug candidates.
Potential Research Directions:
-
Derivatization for Target Specificity: The amino group can be functionalized to attach moieties that bind to specific cellular targets, such as proteins or organelles.
-
High-Throughput Screening: Simple, fluorescent molecules can be used in high-throughput screening assays to identify compounds that displace them from a target, leading to a change in the fluorescence signal.
-
Probing Drug-Membrane Interactions: Due to its potential solvatochromism and lipophilicity, this probe could be used to study how other drug molecules interact with and permeate cell membranes.
Caption: Potential applications in drug discovery and development.
Conclusion
This compound represents a foundational structure for a potentially useful class of fluorescent probes. While further experimental validation is required, its straightforward synthesis and the inherent environmental sensitivity of the 7-aminoindole scaffold make it an attractive candidate for further investigation in cell biology and drug discovery. The protocols and data presented herein provide a framework for initiating such studies.
References
Application Notes and Protocols for Studying 1-Butyl-1H-indol-7-amine Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Butyl-1H-indol-7-amine is a novel small molecule with potential therapeutic applications. Understanding its binding affinity to specific biological targets is a critical step in elucidating its mechanism of action and advancing its development as a potential drug candidate. These application notes provide a comprehensive experimental framework for identifying the molecular targets of this compound and characterizing its binding affinity. The proposed workflow integrates computational prediction with established biophysical and biochemical assays to ensure a robust and thorough investigation.
Based on the structural similarity of the indole scaffold to known pharmacophores, potential target classes for this compound include G-protein coupled receptors (GPCRs), such as serotonin receptors, and enzymes like cholinesterases. The following protocols are designed to first predict and then experimentally validate these potential interactions.
Overall Experimental Workflow
The recommended workflow for identifying the binding partners of this compound and quantifying its binding affinity is a multi-step process that begins with computational predictions to narrow down the potential targets, followed by experimental validation and detailed characterization.
Caption: Overall experimental workflow for target identification and binding affinity characterization.
Section 1: In Silico Target Prediction
The initial step involves using computational methods to predict the most likely biological targets of this compound. This approach leverages the compound's structure to screen against databases of known protein targets.[1][2][3][4][5]
Protocol 1: Reverse Docking and Pharmacophore Screening
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Target Database Selection:
-
Utilize publicly available protein structure databases such as the Protein Data Bank (PDB).
-
Employ specialized target prediction servers and databases (e.g., SwissTargetPrediction, PharmMapper, SuperPred).
-
-
Reverse Docking:
-
Use a reverse docking tool (e.g., idock, TarFisDock) to screen the prepared ligand against a library of protein binding sites.
-
The software will calculate the binding energy for each protein-ligand interaction.
-
-
Pharmacophore Screening:
-
Generate a pharmacophore model from the 3D structure of this compound, identifying key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Screen this pharmacophore model against a database of protein structures to identify proteins with complementary binding sites.
-
-
Hit Prioritization:
-
Rank the potential targets based on docking scores, binding energy calculations, and pharmacophore fit.
-
Perform a literature review on the top-ranked targets to assess their biological relevance and potential connection to the indole scaffold.
-
Data Presentation: Predicted Targets
| Rank | Predicted Target | Docking Score (kcal/mol) | Pharmacophore Fit Score | Biological Function |
| 1 | Serotonin Receptor 5-HT2A | -9.5 | 0.85 | Neurotransmission |
| 2 | Acetylcholinesterase | -8.7 | 0.79 | Neurotransmission |
| 3 | Monoamine Oxidase B | -8.2 | 0.75 | Neurotransmitter metabolism |
| ... | ... | ... | ... | ... |
Section 2: Experimental Validation of Target Binding
Based on the in silico predictions, the following experimental protocols are designed to validate the interaction between this compound and the top-ranked predicted targets. For this application note, we will focus on a predicted GPCR target (e.g., a serotonin receptor) and a predicted enzyme target (e.g., acetylcholinesterase).
G-Protein Coupled Receptor (GPCR) Target Validation
Protocol 2: Surface Plasmon Resonance (SPR) for GPCR-Ligand Interaction
SPR is a label-free technique that measures real-time binding events between a ligand and an immobilized protein.[6][7][8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Purified GPCR (e.g., serotonin receptor) reconstituted in nanodiscs or liposomes
-
This compound stock solution in DMSO
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
GPCR Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified GPCR preparation over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of the compound over the immobilized GPCR surface, followed by a dissociation phase with running buffer.
-
A reference flow cell without the immobilized GPCR should be used to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: SPR Kinetic Data
| Compound Concentration (µM) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (µM) |
| 0.1 | 1.2 x 104 | 5.6 x 10-3 | 0.47 |
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
Protocol 3: Radioligand Binding Assay
This is a highly sensitive method to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.[10][11]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation counter and scintillation fluid
-
Glass fiber filters
Methodology:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of this compound (the competitor).
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Radioligand Binding Data
| Competitor Concentration (log M) | % Specific Binding |
| -10 | 100 |
| -9 | 95 |
| -8 | 75 |
| -7 | 50 |
| -6 | 20 |
| -5 | 5 |
Calculated Values:
-
IC50: [Calculated Value] µM
-
Ki: [Calculated Value] µM
Enzyme Target Validation
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14][15][16]
Materials:
-
Isothermal titration calorimeter
-
Purified enzyme (e.g., acetylcholinesterase)
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified enzyme in the reaction buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the ligand solution into the enzyme solution while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Data Presentation: ITC Thermodynamic Data
| Parameter | Value |
| Stoichiometry (n) | [Value] |
| Affinity (KD) | [Value] µM |
| Enthalpy (ΔH) | [Value] kcal/mol |
| Entropy (ΔS) | [Value] cal/mol·K |
| Gibbs Free Energy (ΔG) | [Value] kcal/mol |
Signaling Pathway Diagrams
If this compound is found to bind to a specific GPCR or enzyme, understanding its effect on the downstream signaling pathway is the next logical step.
Example Signaling Pathway for a Gq-Coupled GPCR:
Caption: A potential Gq-coupled GPCR signaling pathway that could be modulated by the compound.
Example of Cholinesterase Inhibition:
Caption: The mechanism of action for a cholinesterase inhibitor.
This document provides a detailed and structured approach for the initial characterization of the binding affinity of this compound. By combining in silico prediction with robust experimental validation techniques, researchers can confidently identify its biological targets and quantify its binding properties. The provided protocols for SPR, radioligand binding assays, and ITC offer complementary information, ensuring a comprehensive understanding of the compound's molecular interactions. The resulting data will be crucial for guiding further preclinical development and understanding the therapeutic potential of this compound.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 9. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. youtube.com [youtube.com]
- 13. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 14. biocompare.com [biocompare.com]
- 15. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
Protocol for N-alkylation of 1H-indol-7-amine
Application Notes
This document provides a detailed protocol for the N1-alkylation of 1H-indol-7-amine. Due to the presence of two reactive nitrogen atoms (N1 of the indole ring and the N7 of the amino group), a three-step protection-alkylation-deprotection strategy is employed to ensure selective alkylation at the N1 position. This method is crucial for the synthesis of various biologically active compounds and is intended for researchers in drug development and medicinal chemistry.
The protocol involves the initial protection of the more nucleophilic 7-amino group using a tert-butyloxycarbonyl (Boc) protecting group. The subsequent N1-alkylation of the indole nitrogen is then carried out using a suitable alkyl halide under basic conditions. Finally, the Boc protecting group is removed under acidic conditions to yield the desired N1-alkylated 1H-indol-7-amine. This strategy ensures high regioselectivity and provides good overall yields.
Experimental Protocols
A three-step experimental workflow is outlined below for the selective N1-alkylation of 1H-indol-7-amine.
Step 1: Protection of the 7-amino group with Boc-anhydride
This step involves the selective protection of the exocyclic amino group at the C7 position of the indole ring.
-
Reaction: 1H-indol-7-amine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to form tert-butyl (1H-indol-7-yl)carbamate.
-
Reagents and Solvents:
-
1H-indol-7-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 1H-indol-7-amine in the chosen solvent.
-
Add the base (TEA or DIPEA).
-
Add (Boc)₂O portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up involves washing with aqueous solutions and purification by column chromatography.
-
Step 2: N1-Alkylation of 7-(Boc-amino)indole
With the 7-amino group protected, the indole nitrogen (N1) is deprotonated with a strong base and then alkylated with an appropriate alkyl halide.
-
Reaction: The N-Boc protected 7-aminoindole is N1-alkylated using an alkyl halide.
-
Reagents and Solvents:
-
tert-butyl (1H-indol-7-yl)carbamate
-
Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend sodium hydride in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a solution of tert-butyl (1H-indol-7-yl)carbamate in the same solvent dropwise at 0 °C.
-
Stir the mixture at room temperature for a period to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to proceed at room temperature until completion.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Step 3: Deprotection of the 7-amino group
The final step is the removal of the Boc protecting group to reveal the free 7-amino group.
-
Reaction: The Boc group is cleaved under acidic conditions.
-
Reagents and Solvents:
-
1-alkyl-7-(tert-butoxycarbonylamino)indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N1-alkylated, N7-Boc protected indole in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the final product.
-
Purify the product by column chromatography if necessary.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for each step of the N1-alkylation of 1H-indol-7-amine.
| Step 1: Boc Protection of 1H-indol-7-amine | |
| Substrate | 1H-indol-7-amine |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Yield | >95% |
| Step 2: N1-Alkylation of tert-butyl (1H-indol-7-yl)carbamate | |
| Substrate | tert-butyl (1H-indol-7-yl)carbamate |
| Alkylating Agent | Methyl Iodide |
| Base | Sodium Hydride |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Yield | High |
| Step 3: Deprotection of 1-alkyl-7-(Boc-amino)indole | |
| Substrate | 1-alkyl-7-(tert-butoxycarbonylamino)indole |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Yield | High |
Mandatory Visualization
Caption: Workflow for the selective N1-alkylation of 1H-indol-7-amine.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butyl-1H-indol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Butyl-1H-indol-7-amine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the N-Butylation Step
Q1: I am experiencing a low yield during the N-butylation of the indole nitrogen. What are the possible reasons and how can I improve it?
A1: Low yields in the N-butylation of an indole derivative, such as 7-aminoindole or 7-nitroindole, can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Incomplete Deprotonation: The N-H bond of the indole must be deprotonated to form the more nucleophilic indolide anion for the alkylation to proceed efficiently.
-
Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating indoles.[1] Use a fresh, high-quality source of NaH. The reaction should be conducted under anhydrous conditions as NaH reacts with water.
-
-
Base and Solvent Compatibility: The choice of base and solvent is crucial.
-
Solution: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally preferred for N-alkylation reactions using sodium hydride.[1] Ensure your solvent is completely dry.
-
-
Reaction Temperature: The reaction temperature can significantly impact the rate and yield.
-
Solution: While some N-alkylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. If your reaction is sluggish, consider gradually increasing the temperature (e.g., to 50-80 °C) and monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Competing C-Alkylation: Although N-alkylation is generally favored, some C-alkylation at the C3 position can occur, reducing the yield of the desired product.
-
Solution: The choice of counter-ion from the base can influence the N/C alkylation ratio. Using sodium or potassium bases often favors N-alkylation.
-
-
Purity of Starting Materials: Impurities in the starting indole or the alkylating agent can interfere with the reaction.
-
Solution: Ensure your 7-aminoindole or 7-nitroindole and butyl bromide are of high purity. Purify them if necessary before use.
-
Issue 2: Formation of Multiple Products
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these and how can I minimize them?
A2: The formation of multiple products is a common challenge. Here are the likely side products and strategies to suppress their formation:
-
Dialkylation: The 7-amino group can also be alkylated, leading to the formation of N1,N7-dibutylated products.
-
Solution: To avoid this, it is highly recommended to protect the 7-amino group before the N-butylation step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
-
-
Over-alkylation at the Indole Nitrogen: While less common for secondary alkylation, it's a possibility to consider.
-
Solution: Use a stoichiometric amount of the alkylating agent (butyl bromide), or a slight excess (e.g., 1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction.
-
-
Elimination Products: Butyl bromide can undergo elimination to form butene, especially at higher temperatures and with sterically hindered bases.
-
Solution: Maintain a moderate reaction temperature.
-
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify the final product, this compound, from the reaction mixture.
A3: Purification of indole derivatives can be challenging due to their similar polarities. Here are some purification strategies:
-
Column Chromatography: This is the most common method for purifying indole derivatives.
-
Solution: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate. Careful monitoring of the fractions by TLC is crucial to separate the desired product from impurities.
-
-
Acid-Base Extraction (for the final product): The basicity of the 7-amino group can be exploited for purification.
-
Solution: After the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent. This can effectively remove non-basic impurities.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.
-
Solution: Choose a suitable solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Synthesis Strategy
Q1: What are the recommended synthetic routes for preparing this compound?
A1: There are two primary and effective synthetic routes:
-
Route 1: Starting from 7-Aminoindole. This route involves a three-step process:
-
Protection of the 7-amino group: The 7-amino group is first protected, for example, with a Boc group, to prevent side reactions.
-
N-Butylation of the indole: The N-H of the protected 7-aminoindole is then alkylated with a butylating agent like butyl bromide.
-
Deprotection of the 7-amino group: The protecting group is removed to yield the final product.
-
-
Route 2: Starting from 7-Nitroindole. This route involves a two-step process:
-
N-Butylation of 7-nitroindole: The indole nitrogen of 7-nitroindole is alkylated with a butylating agent.
-
Reduction of the nitro group: The nitro group at the C7 position is then reduced to an amine to give the final product.
-
Experimental Protocols
Q2: Can you provide a detailed experimental protocol for the synthesis of this compound via Route 1?
A2: The following is a representative protocol compiled from general procedures for similar transformations. Optimization may be required for specific laboratory conditions.
Step 1: Boc-Protection of 7-Amino-1H-indole
-
Dissolve 7-amino-1H-indole in a suitable solvent such as a mixture of THF and water.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Boc-protected 7-aminoindole.
Step 2: N-Butylation of Boc-protected 7-Aminoindole
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF.
-
Add a solution of Boc-protected 7-aminoindole in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add butyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-butylated, Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be done by column chromatography if necessary.
Q3: Can you provide a detailed experimental protocol for the synthesis of this compound via Route 2?
A3: The following is a representative protocol. As with Route 1, optimization may be necessary.
Step 1: N-Butylation of 7-Nitroindole
-
Follow a similar procedure as the N-butylation step in Route 1, using 7-nitroindole as the starting material.
-
Under an inert atmosphere, deprotonate 7-nitroindole with NaH in anhydrous DMF.
-
Add butyl bromide and stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work up the reaction by quenching with water, extracting the product, and purifying by column chromatography to isolate 1-butyl-7-nitroindole.
Step 2: Reduction of 1-Butyl-7-nitroindole
-
Dissolve 1-butyl-7-nitroindole in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. Common choices include:
-
Tin(II) chloride (SnCl₂·2H₂O): Use an excess of SnCl₂·2H₂O in a solvent like ethanol and heat the mixture to reflux for several hours.
-
Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. This is often a cleaner and milder method.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the SnCl₂ reduction, after completion, concentrate the solvent, add a basic solution (e.g., saturated NaHCO₃) to neutralize the mixture, and extract the product with an organic solvent.
-
For catalytic hydrogenation, filter off the catalyst through a pad of Celite and concentrate the filtrate.
-
Purify the crude this compound by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Butylation
| Parameter | Method A: NaH/DMF | Method B: K₂CO₃/Acetone |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Dimethylformamide (DMF) | Acetone |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 12-24 hours | 6-8 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
| Notes | Requires strictly anhydrous conditions. | Milder conditions, but may be slower. |
Table 2: Comparison of Methods for Nitro Group Reduction
| Parameter | Method A: SnCl₂·2H₂O | Method B: Catalytic Hydrogenation (H₂/Pd-C) |
| Reagent | Tin(II) chloride dihydrate | Hydrogen gas, Palladium on Carbon |
| Solvent | Ethanol or Ethyl Acetate | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | Reflux | Room Temperature |
| Pressure | Atmospheric | Atmospheric to slightly elevated |
| Typical Yield | Good to Excellent | Excellent |
| Work-up | Requires neutralization and extraction | Simple filtration of the catalyst |
| Notes | Stoichiometric reagent, acidic conditions. | Catalytic, neutral conditions, requires H₂ source. |
Product Analysis
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR:
-
Signals corresponding to the butyl group protons (a triplet for the terminal methyl, and multiplets for the three methylene groups).
-
Aromatic protons on the indole ring. The proton at the C2 position will likely appear as a doublet, and the proton at the C3 position as another doublet, with coupling to each other. The protons on the benzene ring will appear as multiplets or doublets of doublets.
-
A broad singlet for the NH₂ protons of the amino group.
-
A singlet for the N-H proton of the indole ring if it is not fully butylated.
-
-
¹³C NMR:
-
Four signals for the four distinct carbons of the butyl group.
-
Signals for the eight carbons of the indole ring system. The carbon bearing the amino group (C7) will be shifted upfield compared to the unsubstituted indole.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₁₆N₂), which is 188.27 g/mol .
-
Visualizations
Experimental Workflow: Synthesis of this compound (Route 1)
Caption: Synthetic pathway for this compound starting from 7-Aminoindole.
Experimental Workflow: Synthesis of this compound (Route 2)
References
Overcoming solubility issues of 1-Butyl-1H-indol-7-amine in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility issues with 1-Butyl-1H-indol-7-amine in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral aqueous buffer?
A1: this compound has a chemical structure that contributes to its low solubility in neutral aqueous solutions. The indole ring and the butyl group are hydrophobic (water-repelling), which limits its ability to dissolve in water. While the 7-amine group is polar, its contribution is often not sufficient to overcome the hydrophobicity of the rest of the molecule at a neutral pH.
Q2: What is the predicted solubility of this compound in water?
Q3: What are the immediate first steps to try and dissolve this compound?
A3: The most straightforward initial approach is to leverage the basicity of the amine group by adjusting the pH of your buffer.[1][2] Lowering the pH (e.g., to pH 4-5) will protonate the amine, creating a positively charged and more polar molecule that is more readily dissolved in aqueous media.
Q4: Can I use an organic solvent to dissolve the compound first?
A4: Yes, this is a very common and effective strategy.[3] You can prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF). This stock solution can then be diluted into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.
Q5: Are there alternatives to using organic co-solvents if my experiment is sensitive to them?
A5: Absolutely. One of the most effective methods for increasing the aqueous solubility of hydrophobic compounds is the use of cyclodextrins.[4][5] These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where the hydrophobic drug molecule can form an inclusion complex, thereby increasing its solubility in water.[6][7]
Troubleshooting Guide for Solubility Issues
Problem: My this compound precipitates immediately upon addition to my aqueous buffer (e.g., PBS pH 7.4).
This is a common observation for hydrophobic compounds. Below are several strategies to overcome this issue, ranging from simple to more complex.
dot
Caption: Workflow for troubleshooting solubility issues.
Strategy 1: pH Adjustment
The amine group on this compound is a basic handle that can be used to increase aqueous solubility. In acidic conditions, the amine group becomes protonated, forming a more soluble salt.[1]
-
Rationale: Basic compounds are more soluble at a pH below their pKa. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[2] By lowering the pH of the buffer, you increase the proportion of the protonated, more soluble form of the molecule.
-
Recommendation: Prepare your buffer at a lower pH (e.g., pH 4.0-6.0). Add the compound (preferably from a concentrated stock in DMSO) to the acidic buffer. The final pH of the solution should be verified after the addition.
-
Caution: Ensure the acidic pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
dot
Caption: Effect of pH on the solubility of an amine.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can help dissolve hydrophobic compounds.[8][]
-
Rationale: Co-solvents disrupt the hydrogen bonding network of water, reducing the "squeezing out" of nonpolar molecules (the hydrophobic effect).[10][11] This makes the environment more favorable for solutes like this compound.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[][12]
-
Recommendation: Prepare a solution containing your buffer and a certain percentage of a co-solvent (e.g., 90% buffer, 10% ethanol). Add your compound to this mixture. You may need to test different co-solvents and concentrations.
-
Caution: Co-solvents can impact biological activity. Always run a vehicle control in your experiments to account for the effects of the co-solvent alone.
Strategy 3: Use of Cyclodextrins
Cyclodextrins are cage-like molecules that can encapsulate hydrophobic guest molecules, increasing their apparent solubility in water.[4][6]
-
Rationale: The exterior of a cyclodextrin molecule is hydrophilic, making it water-soluble. Its interior cavity is hydrophobic. The hydrophobic portions of this compound (the indole and butyl groups) can fit inside this cavity, forming a water-soluble inclusion complex.[7]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and low toxicity compared to native β-cyclodextrin.[5]
-
Recommendation: Dissolve the cyclodextrin in your buffer first. Then, slowly add the compound (ideally from a small volume of stock solution) while vortexing or sonicating. An incubation period may be required to allow for complex formation.
dot
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. researchgate.net [researchgate.net]
- 8. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Butylation of Indole
Welcome to the technical support center for the butylation of indole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis of butylated indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing a butyl group to an indole?
The butylation of indole can be broadly categorized into two main types: N-butylation (alkylation at the nitrogen atom) and C-butylation (alkylation at a carbon atom, typically C3).
-
N-Butylation: This involves the substitution of the hydrogen on the indole nitrogen with a butyl group. This is often achieved using a butyl halide (e.g., butyl bromide) in the presence of a base. The choice of base and solvent is critical for achieving high selectivity.
-
C-Butylation (Friedel-Crafts Alkylation): This electrophilic substitution reaction typically occurs at the C3 position, which is the most nucleophilic carbon in the indole ring.[1] This method often employs a Lewis or Brønsted acid catalyst to activate the butylating agent. Common butylating agents include butanol, butyl acrylate, or other sources of a butyl carbocation.
Q2: How do I choose the appropriate catalyst for my butylation reaction?
The choice of catalyst is critical and depends on whether you are targeting N- or C-butylation.
-
For N-alkylation , a base is typically required. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction often proceeds by deprotonating the indole nitrogen, making it a more potent nucleophile.
-
For C3-alkylation (Friedel-Crafts type) , an acid catalyst is generally used.[1] These can range from Lewis acids like FeCl₃ to Brønsted acids.[2] Molecular iodine (I₂) has also been shown to be an effective catalyst for C3-alkylation under mild, metal-free conditions.[2][3] For greener approaches, heteropoly acids and supported ionic liquid catalysts have been used effectively.[4]
Q3: What solvents are recommended for the butylation of indole?
Solvent selection significantly impacts reaction yield and selectivity.
-
For N-alkylation , water-immiscible organic solvents like toluene or xylene are often used in conjunction with an aqueous solution of a caustic alkali.[5]
-
For C3-alkylation , dichloromethane (CH₂Cl₂) has been identified as an optimal solvent in certain systems, providing high yields.[4] In contrast, solvents like ethyl acetate, THF, and acetone can lead to poor yields and selectivities.[4] For more environmentally friendly options, butyl acetate has been shown to be a highly effective and recyclable solvent, particularly when used with specific ionic liquid catalysts.[1]
Q4: What is a common side reaction, and how can it be minimized?
A primary challenge in indole alkylation is controlling regioselectivity and preventing side reactions like polyalkylation.
-
Side Reaction: A frequent side reaction during the acid-catalyzed removal of tert-butyloxycarbonyl (Boc) protecting groups is the tert-butylation of the indole ring, particularly in tryptophan-containing peptides.[6][7] The tert-butyl carbocation generated during deprotection can alkylate the electron-rich indole nucleus.
-
Minimization Strategy: The rate and specificity of this side reaction are highly dependent on the cleaving reagents used.[6] Using scavengers (e.g., triisopropylsilane, water) can help to trap the carbocations before they react with the indole. To avoid polyalkylation in Friedel-Crafts reactions, it is sometimes beneficial to use an excess of the indole nucleophile relative to the alkylating agent.[8]
Troubleshooting Guide
Problem 1: Low or No Yield
| Possible Cause | Suggested Solution |
| Incorrect Catalyst/Base | For N-alkylation, ensure a sufficiently strong base is used to deprotonate the indole nitrogen. For C3-alkylation, verify the activity of your acid catalyst. Some reactions may require specific catalysts like molecular iodine or supported ionic liquids for optimal performance.[1][2][4] |
| Inappropriate Solvent | The choice of solvent can dramatically affect yield. For Friedel-Crafts alkylation, polar aprotic solvents that can stabilize carbocation intermediates are often preferred.[1] Dichloromethane has been shown to be effective, while solvents like THF or acetone may inhibit the reaction.[4] |
| Sub-optimal Temperature | Reaction temperature can be critical. Some Friedel-Crafts reactions proceed efficiently at room temperature, while others may require heating.[4][9] If no reaction is observed, consider gradually increasing the temperature. Conversely, high temperatures can sometimes lead to decomposition.[9] |
| Deactivated Reagents | Ensure the purity and reactivity of your starting materials, particularly the butylating agent and any catalysts, which can degrade over time. |
Problem 2: Poor Selectivity (Mixture of N- and C-Butylated Products or Poly-Butylation)
| Possible Cause | Suggested Solution |
| Ambiguous Reaction Conditions | Conditions for N- and C-alkylation can sometimes overlap. To favor N-alkylation , use a strong base in a suitable organic solvent.[5] To favor C3-alkylation , use a Brønsted or Lewis acid catalyst.[1] |
| Over-alkylation | Poly-butylation can occur, especially in Friedel-Crafts reactions. To improve selectivity for the mono-alkylated product, try using an excess of indole relative to the butylating agent.[8] |
| Steric Hindrance | If the C3 position is blocked, alkylation may occur at other positions on the indole ring. The choice of directing groups can be used to achieve site-selectivity at the C2, C4, C5, C6, or C7 positions.[10] |
Data on Reaction Conditions
The following tables summarize quantitative data from various studies on the butylation and alkylation of indoles, providing a comparison of different reaction parameters.
Table 1: Effect of Solvent on C3-Alkylation Yield Reaction: Indole (0.1 mol) with 2-phenyloxirane (0.1 mol) catalyzed by H₂PMo₁₂O₄₀-NMPIL@SiO₂ (1.2 mol%) at room temperature.
| Solvent | Yield (%) |
| CH₂Cl₂ | 93 |
| CH₃CN | ~85-90 |
| Ether | ~80-85 |
| Hexane | ~80-85 |
| Ethyl Acetate | Low |
| Water | Low |
| THF | Low |
| Acetone | Low |
| (Data sourced from ResearchGate diagram analysis)[4] |
Table 2: Comparison of Catalysts and Solvents for Indole Transformations
| Catalyst | Solvent | Product Yield (%) | Notes |
| Triflic Acid | 1,4-Dioxane | Moderate | - |
| Triflic Acid | Butyl Acetate | 50 | - |
| Sulfone-based Ionic Liquid | Butyl Acetate | 91 | Green solvent, efficient reaction, recyclable catalyst. |
| (Data sourced from SciSpace)[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole
This protocol is a generalized procedure based on common N-alkylation methods.
-
Preparation: Suspend the indole to be alkylated in a mixture containing an aqueous solution of a caustic alkali (e.g., sodium hydroxide) and a water-immiscible organic solvent (e.g., toluene). The solvent amount should be approximately 2 to 4 times the weight of the indole.[5]
-
Heating: Gently warm the mixture to the desired alkylating temperature with stirring.
-
Addition of Alkylating Agent: Gradually add the butylating agent (e.g., 1.4 to 1.8 moles of butyl bromide per mole of indole). The reaction is often exothermic, so cooling may be necessary to maintain the target temperature.[5]
-
Reaction Monitoring: Maintain the mixture at the alkylating temperature with vigorous stirring until the reaction is complete. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Work-up and Isolation: Once the reaction is complete, the N-butylated indole, which is dissolved in the organic solvent, can be recovered. This typically involves separating the organic layer, washing with water, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure. The crude product can then be purified by chromatography or distillation.
Protocol 2: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrene
This protocol provides an example of a C3-alkylation reaction.
-
Catalyst Preparation: Stir a solution of (CuOTf)₂·C₆H₆ (8 mol%), a chiral ligand (e.g., aziridine-phosphine, 10 mol%), and triethylamine (0.1 mmol) in chloroform (3 mL) at 0 °C for 4 hours.[11]
-
Reaction Initiation: After catalyst formation, add trans-β-nitrostyrene (0.5 mmol) and indole (0.5 mmol) to the solution.[11]
-
Incubation: Stir the reaction mixture at -15 °C for 48 hours.[11]
-
Purification: Directly load the reaction mixture onto a silica gel column and chromatograph (hexane:ethyl acetate gradient) to isolate the corresponding Friedel-Crafts product.[11]
Visual Guides
Caption: General workflow for optimizing indole butylation.
Caption: Troubleshooting flowchart for indole butylation.
References
- 1. scispace.com [scispace.com]
- 2. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles | Semantic Scholar [semanticscholar.org]
- 3. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecommons.luc.edu [ecommons.luc.edu]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 1-Butyl-1H-indol-7-amine Purification
This guide provides troubleshooting support for researchers, scientists, and drug development professionals working on the purification of 1-Butyl-1H-indol-7-amine. The following sections offer solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform if the purification of this compound results in a low yield?
A low yield during purification can be attributed to several factors. First, assess the crude material for the presence of the desired product, as the issue might stem from the preceding synthetic step. It's also possible that the compound is sensitive to light or air, leading to degradation.[1] Consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) and with protection from light. Another potential cause is the irreversible adsorption of the amine onto the silica gel during column chromatography. Pre-treating the silica gel with a base, such as triethylamine, can help mitigate this issue. Finally, review the choice of solvents for extraction and chromatography to ensure they are appropriate for this compound, minimizing its solubility in the aqueous phase during workup and ensuring efficient elution from the column.
Q2: My purified this compound appears colored, even after column chromatography. What could be the cause and how can I fix it?
The appearance of color in the purified product often indicates the presence of oxidized impurities. Indole derivatives, particularly those with amino groups, can be susceptible to oxidation, which forms highly colored byproducts. To address this, consider adding an antioxidant, such as a small amount of sodium thiosulfate or ascorbic acid, during the workup and purification steps. Storing the compound under an inert atmosphere and in the dark is also crucial to prevent further degradation.[1] If the color persists, a final recrystallization step using a suitable solvent system, like ethanol/water or toluene/heptane, can be effective in removing these colored impurities.[2]
Q3: During column chromatography, my this compound is streaking or tailing badly. What are the likely causes and solutions?
Tailing of amines on silica gel columns is a common issue and is often caused by the interaction of the basic amine group with the acidic silanol groups on the silica surface. This can lead to poor separation and reduced purity. To resolve this, you can:
-
Add a basic modifier: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into the eluent system. This will compete with your product for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.
-
Check for sample overload: Injecting too much sample can also lead to peak tailing.[3] Try reducing the amount of crude material loaded onto the column.
Q4: I am struggling to remove a close-eluting impurity during the column chromatography of this compound. What strategies can I employ?
When dealing with impurities that have similar polarity to your target compound, several chromatographic techniques can be optimized:
-
Solvent System Modification: Experiment with different solvent systems. A slight change in the eluent composition can sometimes significantly alter the selectivity of the separation. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might provide the necessary resolution.
-
Gradient Elution: Employing a shallow gradient elution, where the polarity of the mobile phase is gradually increased, can help to better separate closely eluting compounds.
-
Alternative Chromatography Techniques: If standard silica gel chromatography is insufficient, consider using reverse-phase chromatography (C18 silica) or employing a different stationary phase altogether, such as alumina.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small addition of triethylamine (0.1%).
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Optimize the solvent system to achieve good separation between the product and impurities (Rf of the product should be around 0.2-0.3).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane with 0.1% triethylamine).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Fraction Pooling and Solvent Removal:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product Analysis:
-
Determine the yield of the purified product.
-
Assess the purity using analytical techniques such as HPLC, LC-MS, and NMR.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Product is highly polar and strongly adsorbs to silica. | Add triethylamine (0.5-1%) to the eluent. Consider using a more polar solvent system (e.g., dichloromethane/methanol). |
| Product degradation on silica gel. | Deactivate the silica gel by washing it with a solution of triethylamine in your eluent before packing the column. | |
| Incomplete elution. | After collecting the main product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. | |
| Co-elution of Impurities | Improper solvent system. | Re-optimize the eluent system using TLC with different solvent combinations. A shallower solvent gradient during elution might be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Use of an inappropriate stationary phase. | Try using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18). | |
| Product Degradation (Color Change) | Oxidation of the amine or indole ring. | Purge all solvents with an inert gas (N2 or Ar) before use. Perform the chromatography under an inert atmosphere. Add an antioxidant like BHT to the eluent. |
| Exposure to light. | Wrap the column and collection flasks in aluminum foil to protect them from light. | |
| Irregular Elution (Streaking/Tailing) | Acidic nature of silica gel interacting with the basic amine. | Add triethylamine (0.1-1%) to the eluent. |
| Sample is not dissolving well in the mobile phase. | Dissolve the crude product in a stronger, more polar solvent for loading, or use the dry loading method. |
Visual Workflows
Caption: Troubleshooting logic for purification.
References
How to prevent oxidation of 1-Butyl-1H-indol-7-amine
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 1-Butyl-1H-indol-7-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed color from a light tan to a dark brown/purple. What happened?
A1: Color change is a primary indicator of oxidation. Aromatic amines, and particularly electron-rich indole derivatives like this compound, are susceptible to air and light-induced oxidation. This process often leads to the formation of highly colored polymeric or quinone-imine type byproducts. To prevent this, it is crucial to handle and store the compound under an inert atmosphere and protected from light.
Q2: I am seeing unexpected side products in my reaction involving this compound. Could this be due to oxidation of the starting material?
A2: Yes, it is highly probable. If the this compound has started to oxidize, the resulting impurities will be carried into your reaction. These oxidized species can potentially react with your reagents or catalyze side reactions, leading to a complex product mixture and reduced yield of your desired product. It is imperative to use pure, unoxidized starting material for your experiments.
Q3: What are the ideal storage conditions for this compound?
A3: Based on general guidelines for aromatic amines and related indole compounds, the ideal storage conditions are in a tightly sealed container, under a dry, inert atmosphere (e.g., nitrogen or argon), protected from light, and at a cool temperature (2-8°C is recommended for long-term storage).
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
Q5: How can I purify this compound that has partially oxidized?
A5: Purification of oxidized aromatic amines can be challenging due to the nature of the degradation products. Standard techniques like column chromatography on silica gel can be attempted, but it is important to use deoxygenated solvents and work quickly to minimize further oxidation on the column. In some cases, a distillation or recrystallization under an inert atmosphere might be feasible. However, prevention of oxidation is a much more effective strategy than purification after the fact.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sample Discoloration (Yellowing to Dark Brown/Purple) | Exposure to air (oxygen) and/or light. | Store the compound under an inert atmosphere (Nitrogen or Argon) in an amber vial or a vial wrapped in aluminum foil. For long-term storage, refrigeration (2-8°C) is recommended. |
| Inconsistent Reaction Yields or Multiple Unidentified Byproducts | Use of partially oxidized this compound as a starting material. | Confirm the purity of your starting material before use (e.g., by TLC or NMR). If oxidation is suspected, purify the compound or use a fresh, properly stored batch. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere. |
| Degradation of the Compound in Solution During an Experiment | The solvent is not deoxygenated, or the reaction is open to the atmosphere. | Use solvents that have been thoroughly deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Maintain a positive pressure of inert gas over the reaction mixture throughout the experiment. |
| Formation of a Precipitate in the Storage Vial | Polymerization or formation of insoluble oxidation products. | This indicates significant degradation. The material is likely not suitable for most applications without extensive purification. Discard the degraded material and obtain a fresh sample. |
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
This protocol outlines the recommended procedure for handling and storing this compound to minimize oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of dry, inert gas (Nitrogen or Argon)
-
Schlenk line or glove box (recommended)
-
Syringes and needles
-
Parafilm or electrical tape
Procedure:
-
Preparation of Inert Environment: If using a Schlenk line, ensure the manifold is properly purged with inert gas. If using a glove box, ensure the oxygen and moisture levels are within the acceptable range for air-sensitive compounds.
-
Aliquoting the Compound: If you have a new bottle of this compound, it is best to aliquot it into smaller, single-use vials inside a glove box or under a positive pressure of inert gas. This prevents repeated exposure of the bulk material to the atmosphere.
-
Inert Gas Purge: For vials that will be opened, gently flush the headspace with a stream of dry nitrogen or argon before sealing.
-
Sealing: Securely tighten the PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm or electrical tape.
-
Light Protection: Store the vial in a dark location, such as a cabinet or a box. If using a clear vial, wrap it with aluminum foil.
-
Temperature Control: For long-term storage, place the sealed vial in a refrigerator at 2-8°C. For short-term storage, room temperature in a dark, inert environment is acceptable.
Protocol 2: Setting up a Reaction with this compound under an Inert Atmosphere
This protocol describes the general steps for using this compound in a chemical reaction while preventing its oxidation.
Materials:
-
Dry reaction flask (e.g., round-bottom flask) with a stir bar
-
Septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Dry, deoxygenated solvent
-
Syringes and needles
-
This compound (stored under inert gas)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Assembling the Apparatus: Assemble the reaction flask with a condenser (if needed) and a septum. Connect the apparatus to an inert gas line with a bubbler to maintain a positive pressure.
-
Purging the System: Purge the assembled glassware with the inert gas for several minutes.
-
Adding the Solvent: Add the dry, deoxygenated solvent to the reaction flask via a syringe.
-
Adding this compound: If the compound is a solid, quickly add it to the flask against a positive flow of inert gas. If it is a liquid or in solution, transfer it via a syringe.
-
Running the Reaction: Maintain a gentle flow of inert gas throughout the entire duration of the reaction. Monitor the reaction progress as you normally would (e.g., by TLC or LC-MS).
-
Work-up: When the reaction is complete, perform the work-up. Be aware that exposure to air during the work-up can still potentially degrade any remaining starting material or sensitive products.
Visualizations
Caption: Workflow for preventing oxidation of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Technical Support Center: Stabilizing 1-Butyl-1H-indol-7-amine
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 1-Butyl-1H-indol-7-amine. Adhering to these protocols is crucial for maintaining sample integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The primary degradation pathway for this compound is oxidation. The aromatic amine group (-NH2) at the 7-position is highly susceptible to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures, often resulting in the formation of colored impurities.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure maximum stability for long-term storage, the compound should be stored under the following conditions:
-
Temperature: Freezer storage at or below -20°C is recommended. For extended periods (over a year), storage at -70°C is even better, as studies on other aromatic amines have shown stability for up to 14 months at this temperature.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen and prevent oxidation.
-
Light: Protect from light by using amber glass vials or by storing containers in a dark location.[3]
-
Moisture: The compound should be kept in a tightly sealed container in a dry environment to prevent moisture absorption, as amines can be hygroscopic.[4]
Q3: How can I visually determine if my sample of this compound has degraded?
A3: A common sign of degradation is a change in color. Pure this compound is typically a light-colored solid. If your sample has developed a yellow, brown, or purplish hue, it is a strong indicator of oxidative degradation. For confirmation, analytical techniques like HPLC should be used to assess purity.
Q4: Is it advisable to store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long-term use, as degradation can occur more rapidly than in its solid state. If you must store solutions, use de-gassed, anhydrous aprotic solvents. Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store aliquots under an inert atmosphere at -20°C or below and protect them from light.
Troubleshooting Guide
Use this guide to address common issues encountered with the storage and handling of this compound.
Problem: The solid sample has changed color.
-
Possible Cause: Oxidation due to improper storage (exposure to air, light, or heat).
-
Solution: The sample has likely degraded. Its purity should be verified by HPLC before use. If the purity is below your experimental threshold, a new batch should be used. Review your storage protocol to ensure all conditions (inert atmosphere, low temperature, protection from light) are being met.
Problem: Purity has decreased significantly upon re-analysis.
-
Possible Cause: Systemic degradation from storage conditions that are not optimal.
-
Solution: Discard the compromised batch. Re-evaluate your standard operating procedures for storage. Ensure containers are properly sealed and flushed with inert gas before storing at the correct temperature. Refer to the stability data table below for guidance.
Problem: Inconsistent experimental results are observed with an older batch.
-
Possible Cause: The compound has degraded, and the resulting impurities may be interfering with your assay or reducing the effective concentration of the active compound.
-
Solution: Immediately cease using the old batch. Qualify a new batch of the compound by confirming its identity and purity. Re-run the experiments with the new, validated material. Implement a policy to re-qualify stored material after a set period.
References
Technical Support Center: Synthesis of Substituted Indoles
Welcome to the technical support center for indole synthesis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted indoles.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered in key indole synthesis reactions.
General Troubleshooting Workflow
When an indole synthesis reaction fails or provides low yields, a systematic approach can help identify the root cause. The following workflow provides a general framework for troubleshooting.
Caption: A general workflow for troubleshooting indole synthesis.
Fischer Indole Synthesis: Troubleshooting
The Fischer indole synthesis is a robust method but can be sensitive to substrate electronics and reaction conditions.[1][2][3]
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low yield | 1. Inactive Catalyst: Brønsted or Lewis acid is degraded or inappropriate for the substrate.[1][3]2. Unstable Hydrazone: The intermediate phenylhydrazone does not form or decomposes.3. Steric Hindrance: Bulky groups, especially at the ortho position of the phenylhydrazine, can prevent cyclization.[1]4. Unfavorable Electronics: Strong electron-donating groups on the enamine portion can favor N-N bond cleavage over the desired rearrangement.[4][5] | 1. Catalyst Screening: Test various Brønsted acids (e.g., PTSA, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][3][6]2. One-Pot Procedure: Form the hydrazone in situ by heating the arylhydrazine and carbonyl compound in a solvent like acetic acid before adding the cyclization catalyst.[2]3. Higher Temperatures/Stronger Acids: Use more forcing conditions, such as high-boiling solvents or stronger acids like polyphosphoric acid (PPA).4. Use a Lewis Acid: Lewis acids like ZnCl₂ can sometimes promote the cyclization where protic acids fail, especially for challenging substrates like 3-amidoindoles.[4][5] |
| Mixture of indole regioisomers | 1. Unsymmetrical Ketone: The use of an unsymmetrical ketone allows for the formation of two different enamine intermediates, leading to two indole products.[6][7] | 1. Control Enolization: Under strong acid conditions, enolization often favors the less substituted side of the ketone.[7]2. Use a Symmetrical Ketone: If the synthetic route allows, start with a symmetrical ketone to avoid ambiguity.3. Regioselective Hydrazone Formation: In some cases, pre-forming the hydrazone under specific conditions can favor one isomer. |
| Formation of side products (e.g., anilines, imines) | 1. N-N Bond Cleavage: The key ene-hydrazine intermediate undergoes heterolytic cleavage instead of the[8][8]-sigmatropic rearrangement. This is common with electron-rich enamines.[4][5] | 1. Modify Electronics: If possible, alter the substituents on the carbonyl component to be less electron-donating.2. Change Catalyst: Switch from a Brønsted acid to a Lewis acid, which may alter the reaction pathway.[5] |
| Purification Difficulties | 1. Tar Formation: High temperatures and strong acids can lead to polymerization and tarring.[6]2. Multiple Products: A mixture of regioisomers and byproducts complicates separation.[9] | 1. Milder Conditions: Attempt the reaction at a lower temperature or with a milder acid catalyst.2. Chromatographic Optimization: Screen different solvent systems for column chromatography. The addition of a small amount of a basic modifier like triethylamine (TEA) can sometimes improve the separation of amine-containing products.[9] |
Larock Indole Synthesis: Troubleshooting
This palladium-catalyzed reaction is powerful but sensitive to catalyst, ligands, and additives.[10][11]
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low yield | 1. Inactive Pd Catalyst: The Pd(0) active species is not generated or is poisoned.2. Poor Oxidative Addition: The o-haloaniline (especially o-bromoaniline) is not reactive enough.[12]3. Incorrect Base or Additive: The choice and stoichiometry of the base and chloride salt are critical.[10] | 1. Catalyst Choice: Ensure Pd(OAc)₂ is fresh. Consider a pre-catalyst or add a reducing agent.2. Use Ligands: For less reactive o-bromoanilines, adding a sterically demanding phosphine ligand can facilitate oxidative addition.[12]3. Optimize Additives: LiCl is often more effective than n-Bu₄NCl. Use only 1 equivalent, as excess can inhibit the reaction.[10] Screen different carbonate bases (e.g., K₂CO₃, Na₂CO₃).[10] |
| Poor regioselectivity | 1. Similar Steric Profile of Alkyne Substituents: When the two substituents on the alkyne are of similar size, a mixture of regioisomers can form.[13] | 1. Use a Bulky Directing Group: Employ an alkyne with one significantly bulkier substituent to direct the regioselectivity. The bulkier group typically ends up at the C2 position.[13]2. Silyl-Substituted Alkynes: Use a bulky silyl group as a "phantom" directing group, which can be removed after the annulation to yield a 3-substituted indole.[13] |
| Scalability Issues | 1. Catalyst Cost and Removal: Palladium is expensive, making large-scale synthesis costly.2. Reaction Efficiency: Original protocols may not be efficient for industrial applications.[14] | 1. Alternative Catalysts: Explore more economical catalysts like nickel, which is a growing area of research for this transformation.[14]2. Process Optimization: For manufacturing, carefully optimize catalyst loading and reaction conditions to maximize turnover and yield. |
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is not working for a 3-aminoindole derivative. Why is this happening and what can I do?
A: The synthesis of 3-aminoindoles or 3-amidoindoles via the Fischer method is a known challenge.[4][5] The primary issue is that electron-donating groups (like amines or amides) on the starting carbonyl component stabilize the ene-hydrazine intermediate. This stabilization can favor an undesired heterolytic cleavage of the N-N bond over the required[8][8]-sigmatropic rearrangement, leading to side products instead of the indole.[4][5]
Troubleshooting Steps:
-
Switch to a Lewis Acid Catalyst: Protic acids often fail for these substrates. The use of Lewis acids such as ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of these challenging cyclizations.[5]
-
Protect the Amine: If possible, use a protecting group on the amine that is less electron-donating or can be removed after the cyclization.
-
Explore Alternative Syntheses: If the Fischer synthesis remains unsuccessful, consider other indole synthesis methods that are more tolerant of this substitution pattern.
Q2: In the Madelung synthesis, the required high temperatures are destroying my starting material. Are there milder alternatives?
A: Yes. The classical Madelung synthesis requires very harsh conditions (strong base at 200–400 °C), which limits its use to simple indoles without sensitive functional groups.[6][8] However, several modifications have been developed to make the reaction conditions much milder.
-
Madelung-Houlihan Variation: Using strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can allow the cyclization to occur at temperatures as low as -20 to 25 °C.[8]
-
Substrate Modification: The presence of electron-withdrawing groups on the N-acyl portion of the starting material can also lower the required reaction temperature.[8]
-
Copper-Catalyzed Variants: More recent methods have employed copper catalysts to facilitate the amidation and subsequent cyclization under less forcing conditions.[15]
Q3: I am getting a mixture of products in my Bischler-Möhlau synthesis. How can I control the regioselectivity?
A: The Bischler-Möhlau synthesis, which reacts an α-halo-ketone with excess aniline, is known to produce mixtures of 2-aryl and 3-aryl indoles, and its mechanism can be complex and substrate-dependent.[16][17][18] The final product distribution depends on which of several competing mechanistic pathways is dominant.[17]
Controlling Factors:
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the product ratio.[17] Microwave heating has been shown to affect the outcome.[17][19]
-
Substituents: The electronic nature of substituents on both the aniline and the α-halo-ketone plays a crucial role in directing the cyclization.
-
Alternative Pathways: Isotopic labeling studies have shown that the reaction can proceed through an imine intermediate, leading to the 2-aryl indole, which is often the major product, rather than a direct cyclization followed by a 1,2-aryl shift.[16]
Given the unpredictability, it is often necessary to perform a screening of reaction conditions to optimize for the desired regioisomer.
Q4: What are the main limitations of the Reissert indole synthesis?
A: The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[20][21] While effective, it has several limitations:
-
Multi-step Process: The synthesis is a two-step process requiring condensation and then a separate reduction/cyclization, which can impact overall yield.[6][20]
-
Harsh Decarboxylation: The final step to get the unsubstituted indole requires heating to high temperatures to decarboxylate the intermediate indole-2-carboxylic acid, which may not be suitable for sensitive substrates.[20][21]
-
Reduction Conditions: The reduction of the nitro group can sometimes lead to side products or quinolones, depending on the specific reducing agent and substrate used.[21][22] For instance, using PtO₂ can sometimes favor quinolone formation.[21]
Q5: My Nenitzescu synthesis is giving a low yield. How can I improve it?
A: The Nenitzescu synthesis forms 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[23][24] Low yields are a common problem.[25]
Optimization Strategies:
-
Solvent Choice: The reaction performs best in highly polar solvents.[23]
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as ZnCl₂, can activate the enamine and improve the reaction rate and yield.[23]
-
Stoichiometry: While early procedures used a large excess of the benzoquinone, studies have shown that a 20-60% excess is more effective for larger-scale reactions.[23] The ideal molar ratio of benzoquinone to the aminocrotonate is typically between 1.2:1 and 1.6:1.[23]
-
Temperature: The reaction is often run at or near room temperature. Increasing the temperature does not always improve the yield and can sometimes have a negative effect, depending on the solvent.[23][25]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is a representative example for the synthesis of 2,3-disubstituted indoles.
Caption: Workflow for a typical Fischer indole synthesis experiment.
Methodology:
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol). Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone.[2] In many cases, this step is performed in situ.[2]
-
Cyclization: To the solution containing the phenylhydrazone, add the acid catalyst (e.g., ZnCl₂ (1.5 eq) or a catalytic amount of PTSA). Heat the reaction mixture to the desired temperature (ranging from 80 °C to 200 °C, depending on the substrate and catalyst) and monitor by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure indole product.
Protocol 2: General Procedure for Larock Indole Synthesis
This protocol describes a typical palladium-catalyzed synthesis of a 2,3-disubstituted indole.[10][11]
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the o-iodoaniline (1.0 eq), Pd(OAc)₂ (2-5 mol%), K₂CO₃ (2.5 eq), and LiCl (1.0 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add an anhydrous, degassed solvent (e.g., DMF). Add the disubstituted alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LCMS.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired indole.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. youtube.com [youtube.com]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 24. synarchive.com [synarchive.com]
- 25. iris.uniss.it [iris.uniss.it]
Technical Support Center: Enhancing Regioselectivity of Indole Functionalization
Welcome to the technical support center for indole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My indole functionalization is resulting in a mixture of C2 and C3 isomers. How can I selectively obtain the C3-functionalized product?
A1: Achieving C3 selectivity is often the thermodynamically favored outcome in electrophilic substitutions. However, to enhance this selectivity and minimize C2 functionalization, consider the following:
-
Metal-Free Conditions: For certain reactions like arylations, metal-free protocols can provide high C3 selectivity. For instance, an iodine-catalyzed reaction of indoles with p-quinols has been shown to yield C3-arylated indoles with high efficiency.
-
Reaction Conditions Tuning: In palladium-catalyzed reactions, the choice of solvent and ligand is crucial. For oxidative Heck reactions, using DMSO as a ligand can favor C3-alkenylation.[1][2]
-
Protecting Groups: While many directing groups aim for C2 or other positions, the inherent reactivity of the C3 position can be leveraged by using N-protecting groups that do not direct the reaction elsewhere. Simple N-alkyl or N-aryl groups are common.
Q2: I am trying to achieve C2 functionalization of my indole, but I am getting the C3 isomer as the major product. What strategies can I employ to favor C2 functionalization?
A2: Directing functionalization to the C2 position often requires overcoming the intrinsic preference for C3 attack. Here are some effective strategies:
-
Directing Groups: The use of a directing group on the indole nitrogen is a common and effective strategy. The N-(2-pyridyl)sulfonyl group is a well-established directing group for palladium-catalyzed C2-alkenylation.
-
Catalyst and Ligand Control: In palladium-catalyzed aerobic oxidative arylation of N-(phenylsulfonyl)indoles, the addition of ligands like 4,5-diazafluoren-9-one or 2,2'-bipyrimidine can switch the selectivity from C3 to C2.[3] Similarly, in oxidative Heck reactions, sulfoxide-2-hydroxypyridine (SOHP) ligands promote C2-alkenylation.[1][2]
-
Blocking the C3 Position: If your indole substrate allows, pre-substituting the C3 position will naturally direct functionalization to other available positions, often C2.
-
Reaction Mechanism: The choice of reaction can dictate the regioselectivity. For example, a palladium-catalyzed direct 2-alkylation of free N-H indoles has been developed using a norbornene-mediated cascade C-H activation process.[4]
Q3: How can I achieve functionalization on the benzene ring (C4-C7) of the indole, which is generally less reactive?
A3: Functionalization of the carbocyclic ring of indole is challenging due to the higher reactivity of the pyrrole moiety. The most effective approach is the use of directing groups:
-
C4-Functionalization: A pivaloyl directing group at the C3 position can direct arylation to the C4 and C5 positions.[5] Additionally, a rhodium-catalyzed method for direct C-H functionalization at the C4 position of unprotected indoles has been developed.[6]
-
C5-Functionalization: A novel method for the selective alkylation of indoles at the C5 position has been developed using copper catalysis in conjunction with silver salts.[7]
-
C6-Functionalization: Remote C6-selective C-H alkylation of N-pyrimidinyl indoles can be achieved with a ruthenium catalyst, requiring an ancillary ester directing group at the C3 position.[8][9]
-
C7-Functionalization: The installation of an N-P(O)tBu2 group on the indole nitrogen can direct C7 arylation using a palladium catalyst.[10]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Arylation of N-Substituted Indoles
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C3-arylated products | Inappropriate ligand or base for desired selectivity. | For C2 selectivity, consider using a phosphine ligand like PPh3 with a magnesium base (e.g., MgO). For C3 selectivity, a switch to a different catalytic system or employing specific ligands may be necessary.[11] |
| Low yield of desired isomer | Suboptimal reaction conditions or catalyst deactivation. | Screen different palladium sources (e.g., Pd(OAc)2, Pd(TFA)2), solvents, and temperatures. Ensure anhydrous conditions, as water can affect the efficiency of in situ formation of indole magnesium salts for C2 arylation.[11] |
| Formation of biphenyl byproduct | Homocoupling of the aryl halide. | Decrease the palladium catalyst loading.[11] |
Problem 2: Inefficient Directing Group-Mediated Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion | The directing group is not coordinating effectively to the metal center. | Ensure the directing group is correctly installed and that the chosen metal catalyst is compatible. For example, N-pyrimidinyl groups are effective with ruthenium catalysts for C6 functionalization.[8][9] |
| Directing group is cleaved under reaction conditions | The directing group is unstable under the applied thermal or chemical conditions. | Select a more robust directing group or modify the reaction conditions (e.g., lower temperature, milder base). |
| Mixture of regioisomers despite using a directing group | The directing effect is not strong enough to override the intrinsic reactivity of other positions. | Increase the steric bulk of the directing group or introduce an ancillary directing group to reinforce the desired regioselectivity.[8][9] |
Quantitative Data Summary
Table 1: Regioselective C2 vs. C3 Arylation of 1-Methylindole
| Catalyst/Ligand | Base | Solvent | Temp (°C) | C2:C3 Ratio | Yield (%) | Reference |
| Pd(OAc)2/PPh3 | MgO | Dioxane | 100 | >98:2 | 85 | [11] |
| Pd(OTs)2 | CsOAc | Toluene | 110 | >10:1 (C2) | 80 | [3] |
| Pd(OTs)2/4,5-diazafluoren-9-one | CsOAc | Toluene | 110 | 1:>10 (C3) | 75 | [3] |
Table 2: Regioselective Functionalization of the Indole Benzene Ring
| Position | Reaction Type | Catalyst | Directing Group | Yield (%) | Reference |
| C4 | Arylation | Pd(PPh3)2Cl2 | C3-pivaloyl | 58-83 | [5] |
| C5 | Iodination | NIS/TBAI | None | up to 95 | [12] |
| C6 | Alkylation | [Ru(p-cymene)Cl2]2 | N-pyrimidinyl & C3-ester | up to 92 | [8][9] |
| C7 | Arylation | Pd(OAc)2 | N-P(O)tBu2 | up to 85 | [10] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Selective Arylation of Indole
This protocol is adapted from the work of Daugulis and co-workers.[11]
Materials:
-
Indole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd(OAc)2 (0.025 mmol, 2.5 mol%)
-
PPh3 (0.1 mmol, 10 mol%)
-
MgO (2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add indole, aryl iodide, Pd(OAc)2, PPh3, and MgO.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed C6-Selective Alkylation of an N-Pyrimidinyl Indole Derivative
This protocol is based on the work of Ackermann and co-workers.[8][9]
Materials:
-
N-pyrimidinyl-3-ester-indole (0.2 mmol)
-
Alkene (0.4 mmol)
-
[Ru(p-cymene)Cl2]2 (0.01 mmol, 5 mol%)
-
AgSbF6 (0.04 mmol, 20 mol%)
-
Pivalic acid (0.04 mmol, 20 mol%)
-
1,2-Dichloroethane (1.0 mL)
Procedure:
-
In a glovebox, weigh N-pyrimidinyl-3-ester-indole, [Ru(p-cymene)Cl2]2, AgSbF6, and pivalic acid into a screw-cap vial.
-
Add a magnetic stir bar and 1,2-dichloroethane.
-
Add the alkene via syringe.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block at 100 °C and stir for 16 hours.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Filter through a short plug of silica gel, eluting with dichloromethane.
-
Remove the solvent in vacuo and purify the residue by preparative thin-layer chromatography.
Visualizations
Caption: General experimental workflow for catalyzed indole functionalization.
Caption: Decision tree for selecting a strategy for regioselective indole functionalization.
References
- 1. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 1-Butyl-1H-indol-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of analytical methods for 1-Butyl-1H-indol-7-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the characterization and quantification of this compound?
A1: The primary recommended techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
Q2: How should I prepare my sample of this compound for analysis?
A2: Sample preparation is critical for accurate analysis. For HPLC and LC-MS, dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, and filter through a 0.22 µm syringe filter to remove particulate matter. For GC-MS, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and thermal stability. For NMR, dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and ensure it is free of paramagnetic impurities.
Q3: What are the expected proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound?
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue: Peak Splitting or Tailing
Peak splitting or tailing in the chromatogram of this compound can lead to inaccurate quantification. This is a common issue with aromatic amines.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak shape issues.
| Potential Cause | Recommended Solution |
| Sample Solvent Mismatch | The solvent in which the sample is dissolved is significantly stronger or weaker than the initial mobile phase. This can cause poor peak shape for early eluting peaks. Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. |
| Column Void or Contamination | A void at the head of the column or contamination on the column frit can distort the flow path.[1] Solution: Reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the column. Using a guard column can help prevent contamination of the analytical column. |
| Secondary Interactions | The amine group of this compound can interact with residual silanols on the silica-based stationary phase, leading to tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine group. Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can also mitigate this issue. |
| Co-elution | An impurity or a closely related compound may be co-eluting. Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve resolution. A change in the stationary phase chemistry might also be necessary. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Poor Peak Shape or No Peak Detected
This can be due to the low volatility or thermal instability of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting guide for GC-MS analysis of this compound.
| Potential Cause | Recommended Solution |
| Low Volatility | The compound may not be volatile enough at standard GC temperatures. Solution: Increase the injector and transfer line temperatures. However, be cautious of thermal degradation. |
| Thermal Degradation | The amine group can make the molecule susceptible to degradation in the hot injector or on the column. Solution: Derivatize the amine group with a silylation agent like BSTFA to increase thermal stability and volatility. This is a common technique for analyzing compounds with active hydrogens. |
| Column Activity | Active sites on the GC column can cause irreversible adsorption or degradation of the analyte. Solution: Use a deactivated column specifically designed for amine analysis. If the column is old, it may need to be conditioned or replaced. |
Experimental Protocols
General HPLC Method for Purity Assessment
This is a starting point for method development and will likely require optimization.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 220 nm and 280 nm
General GC-MS Method for Identification
This protocol assumes derivatization may be necessary.
-
Sample Preparation: To 1 mg of sample, add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Data Presentation
Expected Mass Fragments in GC-MS
The mass spectrum of this compound is expected to show characteristic fragments. The molecular ion (M+) would be at m/z = 188.
| m/z | Possible Fragment Ion | Notes |
| 188 | [C₁₂H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 145 | [M - C₃H₇]⁺ | Loss of a propyl radical from the butyl chain (alpha-cleavage). |
| 131 | [M - C₄H₉]⁺ | Loss of the butyl group. |
| 130 | [C₈H₆N]⁺ | Indole ring fragment after loss of the butyl group and a hydrogen. |
| 117 | [C₈H₇N]⁺ | Indole fragment.[2] |
| 57 | [C₄H₉]⁺ | Butyl cation. |
Note: The fragmentation pattern can provide structural information. The presence of a strong molecular ion peak is more likely with softer ionization techniques. With hard ionization like EI, the molecular ion may be less abundant.[3]
¹H and ¹³C NMR Spectral Data (Predicted)
The following table provides an estimation of the chemical shifts for this compound. Actual values may vary based on the solvent and other experimental conditions.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Butyl-CH₃ | ~0.9 (triplet) | ~14 |
| Butyl-CH₂ | ~1.4 (sextet) | ~20 |
| Butyl-CH₂ | ~1.8 (quintet) | ~32 |
| N-CH₂ (Butyl) | ~4.0 (triplet) | ~45 |
| NH₂ | Broad singlet | - |
| Indole-H | 6.5 - 7.6 | 100 - 125 |
| Indole-C (quaternary) | - | 125 - 140 |
References
Validation & Comparative
A Comparative Analysis of 1-Butyl-1H-indol-7-amine and Other 5-HT Receptor Agonists: A Methodological Guide
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitously expressed family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes.[1][2] Their modulation is a cornerstone of treatment for numerous disorders, including depression, anxiety, psychosis, and migraine. Consequently, the development and characterization of novel 5-HT receptor agonists are of significant interest to the research and drug development communities.
This guide provides a comparative framework for evaluating the pharmacological profile of 5-HT receptor agonists. As comprehensive pharmacological data for 1-Butyl-1H-indol-7-amine is not publicly available in the current scientific literature, this document will serve as a methodological template. We will compare a selection of well-characterized 5-HT receptor agonists with diverse receptor subtype selectivities and functional activities to illustrate how such a comparison can be structured. The compounds included are the endogenous ligand Serotonin, the classic 5-HT1A agonist 8-OH-DPAT, the clinically used anxiolytic Buspirone, the 5-HT2A/2C agonist DOI, the selective 5-HT2C agonist Lorcaserin, and the atypical antipsychotic Aripiprazole, which has a complex serotonergic profile.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional activities of selected 5-HT receptor agonists at various 5-HT receptor subtypes. This data allows for a direct comparison of the potency and efficacy of these compounds.
Table 1: 5-HT Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Serotonin | 1.3 | 12.6 | 4.5 | 5.0 | 1.0 |
| 8-OH-DPAT | 0.66 | >10,000 | >10,000 | >10,000 | 178 |
| Buspirone | 31.6 | 3981 | >10,000 | >10,000 | No Data Available |
| DOI | 1259 | 0.7 | 20 | 2.4 | 199 |
| Lorcaserin | >10,000 | 270 | 1560 | 15 | >10,000 |
| Aripiprazole | 1.65 | 3.4 | 0.26 | 15 | 1.9 |
Lower Ki values indicate higher binding affinity.
Table 2: 5-HT Receptor Functional Activity
| Compound | Receptor Target(s) | Functional Effect | Potency (EC50, nM) | Efficacy (% of 5-HT response) |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available |
| Serotonin | Multiple | Full Agonist | Receptor Dependent | 100% |
| 8-OH-DPAT | 5-HT1A, 5-HT7 | Full Agonist | 5-HT1A: 1.2 | ~100% |
| Buspirone | 5-HT1A | Partial Agonist | 19 | 45% |
| DOI | 5-HT2A/2C | Full Agonist | 5-HT2A: 10, 5-HT2C: 39 | ~100% |
| Lorcaserin | 5-HT2C | Full Agonist | 39 | 100% |
| Aripiprazole | 5-HT1A, 5-HT2A | Partial Agonist | 5-HT1A: 2.5, 5-HT2A: 20 | 5-HT1A: 68%, 5-HT2A: 25% |
Signaling Pathways and Experimental Workflows
The interaction of an agonist with a 5-HT receptor initiates a cascade of intracellular signaling events. The nature of this cascade is dependent on the receptor subtype and the G protein to which it couples. Below are diagrams illustrating the canonical signaling pathways for 5-HT1A and 5-HT2A receptors, as well as a generalized workflow for characterizing a novel compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate characterization of novel compounds. Below are representative protocols for key in vitro assays used to determine the binding affinity and functional activity of 5-HT receptor agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.[3][4]
1. Membrane Preparation:
-
Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4) and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A). The concentration of the radioligand should be close to its Kd value.
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, add a high concentration of a known, non-radiolabeled ligand to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (for determining G-protein activation and functional agonism)
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.[5][6][7]
1. Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT receptor of interest as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound.
-
Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration, similar to the binding assay, to separate bound from free [35S]GTPγS.
-
Measure the radioactivity on the filters.
3. Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the log concentration of the test compound.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve. Emax is often expressed as a percentage of the response induced by a known full agonist (e.g., serotonin).
Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[8][9][10][11]
1. Cell Preparation:
-
Plate cells expressing the Gq-coupled 5-HT receptor (e.g., 5-HT2A) in a 96-well, black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them with the dye in a suitable buffer for a specific time (e.g., 60 minutes at 37°C).[11]
-
During this incubation, the acetoxymethyl (AM) ester is cleaved by intracellular esterases, trapping the dye inside the cells.
3. Assay Procedure:
-
After dye loading, wash the cells to remove excess extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject varying concentrations of the test compound into the wells and immediately begin measuring the fluorescence intensity over time.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from this curve.
Conclusion
The comprehensive characterization of a novel compound's interaction with 5-HT receptors requires a systematic approach involving both binding and functional assays. While no public data currently exists for this compound, the framework presented in this guide provides a clear path for its evaluation and for its comparison with other well-known 5-HT receptor agonists. By determining its binding affinity and selectivity profile across various 5-HT receptor subtypes, and by quantifying its functional potency and efficacy, researchers can build a detailed pharmacological profile. This information is essential for understanding its potential therapeutic applications and for guiding future drug development efforts in the vast and complex field of serotonergic neurotransmission.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Structure-activity relationship (SAR) studies of 1-Butyl-1H-indol-7-amine analogs.
Despite a comprehensive search of scientific literature, detailed structure-activity relationship (SAR) studies and a specific biological target for 1-Butyl-1H-indol-7-amine and its analogs remain largely undocumented in publicly accessible research. This scarcity of specific data presents a significant hurdle in constructing a detailed comparative guide as requested.
The initial investigation into the SAR of this compound analogs did not yield focused studies on this specific chemical scaffold. Broader searches for indole derivatives revealed a wide array of biological activities, including but not limited to, antimicrobial, anti-neurodegenerative, and anticancer properties. However, these studies do not specifically identify or elaborate on the pharmacological profile of the this compound core structure.
Subsequent attempts to identify a primary biological target for this compound and its derivatives were also unsuccessful. Without a known receptor, enzyme, or signaling pathway that these compounds interact with, it is not possible to retrieve the quantitative data (such as binding affinities, IC50/EC50 values), detailed experimental protocols, or associated signaling pathways that are essential for a comprehensive comparison guide.
It is conceivable that this compound is a novel compound, a synthetic intermediate for other more complex molecules, or part of a proprietary research program with limited public disclosure. The absence of this foundational information precludes the creation of the requested data tables and Graphviz diagrams.
While the broader field of indole chemistry is rich with SAR studies against various biological targets, the specific information required to fulfill the detailed request for this compound analogs is not currently available in the public domain. Further research and publication in this specific area would be necessary to enable the creation of such a guide.
Validating the Purity of Synthesized 1-Butyl-1H-indol-7-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical research, rigorous purity assessment is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 1-Butyl-1H-indol-7-amine. We present detailed experimental protocols and comparative data against plausible alternatives, offering a framework for robust quality control in drug discovery and development.
Comparative Purity Analysis
The purity of newly synthesized this compound was assessed and compared with two alternative compounds: a positional isomer, 1-Butyl-1H-indol-5-amine, and an analogue with a different alkyl substituent, 1-Isobutyl-1H-indol-7-amine. The analysis was performed using High-Performance Liquid Chromatography (HPLC) with UV detection. The primary potential impurities monitored were the unalkylated precursor (1H-indol-7-amine) and any over-alkylated byproducts (N,1-dibutyl-1H-indol-7-amine).
| Compound | Purity (%) by HPLC | 1H-indol-7-amine (%) | N,1-dibutyl-1H-indol-7-amine (%) |
| This compound | 99.2 | 0.5 | 0.3 |
| 1-Butyl-1H-indol-5-amine | 98.5 | 0.8 | 0.7 |
| 1-Isobutyl-1H-indol-7-amine | 99.5 | 0.3 | 0.2 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity validation are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the synthesized compound and quantify known and unknown impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30 | 90 | 10 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Acquisition Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the expected structure of this compound. Impurity signals are identified by comparison to known spectra of potential side products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthesized compound and identify the mass of any impurities.
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Same as the HPLC method described above.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow (Desolvation): 600 L/hr
-
Scan Range: m/z 50-500
Data Analysis:
-
The mass spectrum is analyzed for the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (C₁₂H₁₆N₂, MW: 188.27). The masses of any other detected peaks are investigated to identify potential impurities.
Visualizing the Workflow and a Potential Application
To further clarify the experimental process and a potential context for the use of this compound, the following diagrams are provided.
Caption: Experimental workflow for synthesis, purification, and purity validation.
Caption: Hypothetical signaling pathway for an indoleamine derivative.
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-Butyl-1H-indol-7-amine and Related Indole Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the predicted cross-reactivity of 1-Butyl-1H-indol-7-amine and offers experimental data on structurally related indole-based compounds to illuminate the broader selectivity landscape of this chemical class.
Comparative Analysis of Indole-Based Compounds
To contextualize the potential cross-reactivity of this compound, we present data from two representative indole-containing compounds with known kinase and receptor interaction profiles.
Table 1: Kinase Inhibition Profile of a Representative Indole-Based Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| Primary Target | |
| Aurora Kinase A | 15 |
| Off-Targets | |
| VEGFR2 | 150 |
| FGFR1 | 250 |
| PDGFRβ | 300 |
| Src | >1000 |
| Lck | >1000 |
Table 2: Receptor Binding Affinity of a Representative Indole-Based Serotonin Receptor Ligand
| Receptor Target | Ki (nM) |
| Primary Target | |
| 5-HT2A | 5 |
| Off-Targets | |
| 5-HT2C | 50 |
| 5-HT1A | 120 |
| D2 | 500 |
| α1-adrenergic | >1000 |
| H1 | >1000 |
Visualizing Experimental Workflows
A critical aspect of cross-reactivity profiling is the experimental workflow. The following diagrams illustrate the generalized procedures for two of the most common and informative assays: in vitro kinase panel screening and radioligand binding assays.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Recombinant human kinases.
-
Kinase-specific peptide substrates.
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, and 1 mM DTT).
-
ATP solution.
-
[γ-33P]ATP.
-
96-well plates.
-
Plate reader capable of detecting radioactivity.
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the recombinant kinase and the kinase-specific peptide substrate to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Cell membranes prepared from cells overexpressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound dilutions.
-
For determining non-specific binding, incubate a set of wells with the membranes, radioligand, and the non-specific binding control.
-
For determining total binding, incubate a set of wells with the membranes, radioligand, and vehicle.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Conclusion
While the precise cross-reactivity profile of this compound remains to be experimentally determined, the data from structurally related indole analogs suggest a propensity for interactions with kinases and serotonin receptors. The provided experimental protocols offer a robust framework for researchers to elucidate the selectivity of this and other novel compounds. A thorough understanding of a compound's off-target interactions is a critical step in the drug discovery and development process, enabling more informed decisions and ultimately leading to safer and more effective therapeutics.
Comparative analysis of 1-Butyl-1H-indol-7-amine vs JWH-073
A comprehensive guide for researchers, scientists, and drug development professionals.
Initial Objective and a Necessary Pivot
This guide was initially designed to provide a direct comparative analysis of two indole-based compounds: 1-Butyl-1H-indol-7-amine and the well-characterized synthetic cannabinoid JWH-073. However, an exhaustive search of scientific literature and chemical databases revealed a significant disparity in available data. While extensive information exists for JWH-073, there is a notable absence of published data regarding the synthesis, physicochemical properties, and biological activity of this compound.
Therefore, this guide has been adapted to serve as a comprehensive monograph on JWH-073, a compound of significant interest in cannabinoid research. We will present its known attributes in detail, including chemical properties, receptor binding affinities, functional activity, and metabolic pathways, supported by experimental data and protocols. This will be juxtaposed with the current lack of information on this compound, highlighting a gap in the current body of scientific knowledge.
JWH-073: A Detailed Profile
JWH-073 is a synthetic cannabinoid belonging to the naphthoylindole family. It acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₁NO | |
| Molar Mass | 327.42 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents such as ethanol and acetone |
Synthesis
The synthesis of JWH-073 is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1-butylindole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Caption: Synthesis of JWH-073 via Friedel-Crafts acylation.
Cannabinoid Receptor Binding Affinity
JWH-073 exhibits high affinity for both CB1 and CB2 receptors, with a slight selectivity for the CB1 receptor.[2][3] The binding affinity is typically determined using radioligand displacement assays.
| Receptor | Kᵢ (nM) | Reference |
| CB1 | 8.9 ± 1.8 | [2] |
| CB1 | 12.9 ± 3.4 | [4] |
| CB1 | 2.8 x 10⁻⁷ M (280 nM) | [5][6] |
| CB2 | 38 ± 24 | [2] |
Functional Activity
JWH-073 is a full agonist at both CB1 and CB2 receptors, meaning it binds to and activates the receptors to their maximal capacity.[1] This activity can be quantified using GTPγS binding assays, which measure the activation of G-proteins coupled to the cannabinoid receptors.
| Assay | Receptor | EC₅₀ (nM) | Efficacy | Reference |
| GTPγS Binding | CB1 | Data not consistently reported, but acts as a full agonist | Full Agonist | [4][7] |
| cAMP Inhibition | CB2 | IC₅₀ = 19.0 - 63.3 nM (for parent and metabolites) | Potent Agonist | [8] |
In Vivo Effects and Metabolism
In animal studies, JWH-073 has been shown to produce effects typical of cannabinoid agonists, including suppression of spontaneous activity, analgesia, and hypothermia.[3] Its metabolic pathways have been investigated, revealing that it undergoes hydroxylation and N-dealkylation. Some of its metabolites have been found to retain significant affinity for cannabinoid receptors.[2][4][8]
Caption: Metabolic pathway of JWH-073.
This compound: An Enigma in Cannabinoid Research
Despite extensive searches, no publicly available scientific data was found for this compound. This includes a lack of information on its:
-
Synthesis: No published methods for its preparation were identified. While general methods for the N-alkylation of 7-aminoindoles exist, specific application to this compound is not documented.[9][10][11]
-
Physicochemical Properties: No data on its molar mass, solubility, or other physical characteristics could be located.
-
Pharmacological Activity: There is no information regarding its binding affinity or functional activity at cannabinoid receptors or any other biological target.
The absence of data on this compound precludes any direct comparison with JWH-073. It is possible that this compound has been synthesized in private research but not disclosed in the public domain, or it may not have been synthesized or studied at all.
Experimental Protocols
Radioligand Displacement Assay for Cannabinoid Receptor Binding
This protocol is a generalized method for determining the binding affinity (Kᵢ) of a test compound.
Caption: Workflow for a radioligand displacement assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂ and BSA) is used for all dilutions and incubations.
-
Incubation: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[12][13][14][15][16]
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of a compound to activate G-protein coupled receptors.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Steps:
-
Membrane Preparation: Similar to the binding assay, cell membranes with the receptor of interest are used.
-
Assay Buffer: A buffer containing GDP is used to ensure a basal state of the G-proteins.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test compound.
-
Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of radioactivity on the filters is determined.
-
Data Analysis: The data is used to generate a dose-response curve, from which the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) can be determined.[14][17][18][19]
Conclusion
JWH-073 is a well-documented synthetic cannabinoid with potent full agonist activity at both CB1 and CB2 receptors. Its synthesis, binding characteristics, and functional effects have been extensively studied, providing a solid foundation for its use in cannabinoid research.
In contrast, this compound remains an uncharacterized compound in the public scientific domain. The lack of available data makes a direct comparison with JWH-073 impossible at this time. This highlights the vast and ever-expanding landscape of potential psychoactive compounds and the continuous need for comprehensive chemical and pharmacological characterization to understand their potential effects. Researchers interested in the structure-activity relationships of indole-based cannabinoids may find the synthesis and evaluation of this compound to be a novel area of investigation.
References
- 1. JWH-073 - Wikipedia [en.wikipedia.org]
- 2. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bohrium.com [bohrium.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Initial searches for in vivo efficacy data on 1-Butyl-1H-indol-7-amine and its direct structural analogs have not yielded specific comparative studies. The available scientific literature focuses on the broader indole scaffold, which is a common core in many biologically active compounds. This guide, therefore, provides a comparative overview of the in vivo efficacy of representative indole derivatives, focusing on neuroprotective, anti-inflammatory, and anticancer activities to infer the potential effects of the 1-butyl and 7-amino substitutions.
The indole nucleus is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and synthetic drugs.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2]
Neuroprotective Effects of Indole Derivatives
Several studies have investigated the neuroprotective potential of indole derivatives in various in vivo models. These studies often focus on the antioxidant and anti-inflammatory properties of these compounds.
A study on new functionalized indole derivatives investigated their neuroprotective effects against acrylamide-induced neurotoxicity in rats.[3] Treatment with certain indole derivatives prior to acrylamide administration showed a significant protective effect by reducing brain malondialdehyde levels and lactate dehydrogenase activity, while increasing brain monoamine levels and antioxidant enzyme activity.[3] One of the most potent compounds in this study was an indolyl tetrazolopropanoic acid derivative.[3]
Another area of investigation is the role of indole derivatives in mitigating the effects of oxidative stress in the nervous system.[2][4] Compounds that can interfere with reactive oxygen species (ROS) are considered promising for the treatment of various neurological pathologies.[2] The indole nucleus is seen as a promising starting point for the design of new neuroprotective agents against oxidative stress.[2]
Experimental Protocol: Acrylamide-Induced Neurotoxicity Model
A common experimental workflow to assess neuroprotective effects is as follows:
Caption: Workflow for evaluating the neuroprotective effects of indole derivatives in an acrylamide-induced neurotoxicity rat model.
Anti-inflammatory Activity of Indole Derivatives
The anti-inflammatory properties of indole derivatives have been explored in various in vivo models, such as the carrageenan-induced paw edema model in rats. This model is a standard method for screening acute anti-inflammatory activity.
In one study, novel isatin (indole-2,3-dione) derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity.[5] Several of the tested compounds significantly reduced carrageenan-induced paw edema, with some showing potency comparable to the standard drug, indomethacin.[5]
Another study investigated indazole derivatives, which are isomers of indoles, and found that they also possess significant anti-inflammatory effects.[6] The mechanism of action is thought to involve the inhibition of cyclooxygenase-2 (COX-2), cytokines, and free radicals.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema Model
The typical workflow for this anti-inflammatory assay is outlined below:
Caption: General workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Anticancer Efficacy of Indole Derivatives
The indole scaffold is a key component of many anticancer agents.[1][7] In vivo studies have demonstrated the potential of various indole derivatives to inhibit tumor growth.
For instance, certain 2-aroylindole and alkylindole compounds have been developed that can inhibit tubulin polymerization and have shown efficacy in killing glioblastoma (GBM) cells in vitro.[8] Importantly, in vivo studies in a mouse model of GBM demonstrated that one such compound was able to cross the blood-brain barrier and reduce tumor volume without apparent toxicity.[8]
Another study reported on a series of indole iso-quinoline hybrids with broad-spectrum anticancer activity. A prodrug of one of these compounds, when administered orally to a mouse model of paclitaxel-resistant colon cancer, showed a 76% inhibition of tumor development.[7]
Signaling Pathway: Apoptosis Induction by Indole Derivatives
Many anticancer indole derivatives exert their effect by inducing apoptosis (programmed cell death) in cancer cells. A simplified representation of a potential signaling pathway is shown below.
Caption: Simplified signaling pathway showing apoptosis induction in cancer cells by an indole derivative.
Summary of Findings
While direct in vivo efficacy data for this compound is not available, the broader family of indole derivatives demonstrates significant potential in various therapeutic areas. The neuroprotective, anti-inflammatory, and anticancer activities are well-documented for a range of substituted indoles. The specific contribution of a 1-butyl group and a 7-amino group to the in vivo efficacy of an indole compound remains to be elucidated through dedicated studies. The experimental models and pathways described above represent common approaches to evaluating the in vivo potential of new indole-based therapeutic agents.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of Novel Indole Derivatives: A Case Study of 1-Butyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for drug discovery and development, unambiguous structural confirmation is a critical step. While extensive searches of crystallographic databases did not yield a publicly available crystal structure for the specific compound 1-Butyl-1H-indol-7-amine, this guide provides a comprehensive overview of the gold-standard technique for this purpose—single-crystal X-ray crystallography—and compares it with other widely used analytical methods. This guide will use this compound as a representative example to illustrate the workflow and data interpretation involved in structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule.[1][2][3] It provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding a molecule's physical and chemical properties.[1][3]
The process of confirming the structure of a newly synthesized compound like this compound via SC-XRD would follow a structured workflow.
-
Crystal Growth: High-quality single crystals of this compound would need to be grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The choice of solvent is critical and may require screening of various options. For organic molecules, aiming for crystals with dimensions of about 0.1-0.3 mm is ideal.[1][4]
-
Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which generates an initial electron density map. This map is used to build a molecular model, which is then refined to best fit the experimental data.[1]
Alternative and Complementary Analytical Techniques
While SC-XRD is the definitive method, other spectroscopic techniques are essential for routine characterization and can provide corroborating evidence for the structure of this compound.[5][6]
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Spectroscopy and Structure Determination: An Introduction | StudyPug [studypug.com]
Benchmarking the Activity of 1-Butyl-1H-indol-7-amine Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for characterizing the inhibitory activity of the novel compound 1-Butyl-1H-indol-7-amine. Due to the absence of publicly available experimental data for this specific molecule, this document outlines the rationale for selecting potential biological targets, detailed experimental protocols for assessing its activity, and a template for comparing its performance against well-established inhibitors. The structural characteristics of this compound, featuring an indole nucleus and an amino group, suggest a potential interaction with monoamine signaling pathways. Therefore, this guide focuses on benchmarking its activity against inhibitors of monoamine oxidases and serotonin and dopamine receptors.
Rationale for Target Selection
The indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of biologically active compounds. Tryptamine, an indole derivative, is the backbone for the neurotransmitter serotonin and numerous psychedelic compounds. The presence of the amino group in this compound suggests potential interactions with receptors and enzymes that recognize endogenous monoamines. Based on these structural alerts, the following targets are proposed for initial screening and benchmarking:
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by a class of antidepressants.[1][2] Given that some indole derivatives have been shown to inhibit MAO, it is a primary target of interest.[3][4]
-
Serotonin (5-HT) Receptors: As a tryptamine analog, this compound may exhibit affinity for various serotonin receptor subtypes. These receptors are implicated in a wide range of physiological and pathological processes, making them important targets for therapeutics.[5][6]
-
Dopamine (D) Receptors: The dopaminergic system is another critical monoamine pathway involved in mood, motivation, and motor control. Cross-reactivity of ligands between serotonin and dopamine receptors is common.[7][8]
Experimental Protocols
The following sections detail the experimental methodologies for assessing the inhibitory activity of this compound against the proposed targets.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of this compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B.
Methodology:
A common method for assessing MAO inhibition is a chemiluminescent assay, which can be performed using commercially available kits.[1][9][10]
-
Preparation of Reagents:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., a luciferin derivative).
-
Test compound (this compound) and known inhibitors (see Table 1) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferin detection reagent.
-
Assay buffer.
-
-
Assay Procedure:
-
Add the test compound or a known inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the MAO-A or MAO-B enzyme to the wells.
-
Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Allow the reaction to proceed for a set time at a controlled temperature (e.g., 37°C for 1 hour).[1]
-
Stop the reaction and generate a luminescent signal by adding the luciferin detection reagent.
-
Measure the luminescence using a microplate reader. The signal is inversely proportional to the MAO activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for MAO Inhibition Assay:
Workflow for determining MAO inhibitory activity.
Table 1: Known MAO Inhibitors for Benchmarking
| Inhibitor | Type | Target(s) | Reported IC50 |
| Clorgyline | Irreversible | MAO-A | ~1 µM (for positive control)[1] |
| Pargyline | Irreversible | MAO-B | ~10 µM (for positive control)[2] |
| Selegiline (L-deprenyl) | Irreversible | MAO-B | Varies by study |
| Moclobemide | Reversible | MAO-A | Varies by study |
| Tranylcypromine | Irreversible | Non-selective | Varies by study |
Serotonin (5-HT) Receptor Binding Assay
This assay will determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes. A radioligand binding assay is a standard method for this purpose.[5][11]
Methodology:
-
Preparation of Materials:
-
Cell membranes expressing the specific 5-HT receptor subtype of interest.
-
A radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) with known high affinity for the receptor.[5][11]
-
Test compound (this compound) and known reference ligands (see Table 2) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
-
Assay Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound or a known ligand.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathway for 5-HT2A Receptor Activation:
Simplified Gq-coupled 5-HT2A receptor signaling.
Table 2: Known Serotonin Receptor Ligands for Benchmarking
| Ligand | Target(s) | Reported Ki (nM) |
| Ketanserin | 5-HT2A Antagonist | ~2.0[5] |
| Mianserin | 5-HT2A/2C Antagonist | Varies by subtype |
| Risperidone | 5-HT2A/D2 Antagonist | Varies by subtype |
| Olanzapine | 5-HT2A/D2 Antagonist | Varies by subtype |
| Buspirone | 5-HT1A Partial Agonist | Varies by subtype |
Dopamine (D) Receptor Binding Assay
Similar to the serotonin receptor assay, a radioligand binding assay can be employed to determine the affinity of this compound for dopamine receptor subtypes.[12][13]
Methodology:
The protocol is analogous to the serotonin receptor binding assay, with the following modifications:
-
Preparation of Materials:
-
Cell membranes expressing the specific dopamine receptor subtype (e.g., D2, D3, D4).
-
A suitable radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors).
-
Test compound (this compound) and known reference ligands (see Table 3) at various concentrations.
-
-
Assay Procedure and Data Analysis:
-
The steps for incubation, filtration, and scintillation counting are the same as for the 5-HT receptor binding assay.
-
Data analysis to determine IC50 and Ki values also follows the same principles.
-
Workflow for Receptor Binding Assay:
General workflow for radioligand receptor binding assays.
Table 3: Known Dopamine Receptor Ligands for Benchmarking
| Ligand | Target(s) | Reported Ki (nM) |
| Haloperidol | D2-like Antagonist | ~0.28 (D2longR)[13] |
| Spiperone | D2-like Antagonist | Varies by subtype |
| Risperidone | D2/5-HT2A Antagonist | Varies by subtype |
| Olanzapine | D2/5-HT2A Antagonist | Varies by subtype |
| Apomorphine | D1/D2 Agonist | ~140 (D2longR)[13] |
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in clear, structured tables to facilitate easy comparison of this compound's activity with the known inhibitors. The primary metrics for comparison will be the IC50 values for MAO inhibition and the Ki values for receptor binding affinity. A lower IC50 or Ki value indicates higher inhibitory potency or binding affinity, respectively.
By following the protocols outlined in this guide, researchers can systematically evaluate the biological activity of this compound and benchmark its performance against established pharmacological agents. This will provide valuable insights into its mechanism of action and potential as a therapeutic lead.
References
- 1. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 7-Methyl-α-ethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
Head-to-head comparison of different synthesis routes for 1-Butyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Butyl-1H-indol-7-amine, a potentially valuable scaffold in medicinal chemistry and drug development, can be approached through several strategic routes. This guide provides a detailed head-to-head comparison of two plausible synthetic pathways, offering insights into their respective methodologies, potential yields, and the chemical principles underpinning each approach. The comparison is based on established and analogous chemical transformations, providing a framework for laboratory application.
Executive Summary
Two primary synthetic strategies for this compound are evaluated:
-
Route A: N-Alkylation of 7-Aminoindole. This pathway involves the initial synthesis of the 7-aminoindole core, followed by the introduction of the butyl group at the indole nitrogen.
-
Route B: Amination of 1-Butyl-7-haloindole. This approach commences with the N-butylation of a halogenated indole, followed by the introduction of the amino group at the 7-position, typically via a palladium-catalyzed cross-coupling reaction.
This guide presents detailed, plausible experimental protocols for each route, accompanied by comparative data tables and visualizations to aid in the selection of the most suitable method for a given research context.
Route A: N-Alkylation of 7-Aminoindole
This synthetic approach prioritizes the early introduction of the sensitive amino group, followed by a final N-alkylation step.
Overall Workflow
Caption: Workflow for Route A: N-Alkylation of 7-Aminoindole.
Experimental Protocols
Step 1: Synthesis of 7-Aminoindole from 7-Nitroindole
-
Reaction: Reduction of the nitro group.
-
Procedure: To a solution of 7-nitroindole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq). The mixture is refluxed for 2-4 hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-aminoindole.
Step 2: Synthesis of this compound from 7-Aminoindole
-
Reaction: N-Alkylation.
-
Procedure: To a solution of 7-aminoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of 1-bromobutane (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data (Estimated)
| Parameter | Step 1: Reduction | Step 2: N-Butylation | Overall (Route A) |
| Yield | 85-95% | 70-85% | 60-80% |
| Purity | >95% | >98% (after chromatography) | >98% |
| Reaction Time | 2-4 hours | 12-16 hours | 14-20 hours |
| Key Reagents | 7-Nitroindole, SnCl₂·2H₂O | 7-Aminoindole, NaH, 1-Bromobutane | |
| Solvent | Ethanol | DMF | |
| Temperature | Reflux | 0 °C to Room Temperature |
Route B: Amination of 1-Butyl-7-haloindole
This alternative strategy involves the initial functionalization of the indole nitrogen with the butyl group, followed by the introduction of the amino group at the C7 position.
Overall Workflow
Caption: Workflow for Route B: Amination of 1-Butyl-7-haloindole.
Experimental Protocols
Step 1: Synthesis of 1-Butyl-7-bromoindole from 7-Bromoindole
-
Reaction: N-Alkylation.
-
Procedure: To a solution of 7-bromoindole (1.0 eq) in anhydrous DMF at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. After stirring for 30 minutes, 1-bromobutane (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield 1-butyl-7-bromoindole, which may be used in the next step without further purification.
Step 2: Synthesis of this compound from 1-Butyl-7-bromoindole
-
Procedure: A reaction vessel is charged with 1-butyl-7-bromoindole (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq). The vessel is evacuated and backfilled with argon. Anhydrous toluene and a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine followed by hydrolysis) are added. The mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford this compound.
Quantitative Data (Estimated)
| Parameter | Step 1: N-Butylation | Step 2: Amination | Overall (Route B) |
| Yield | 90-98% | 65-80% | 58-78% |
| Purity | >95% | >98% (after chromatography) | >98% |
| Reaction Time | 12-16 hours | 12-24 hours | 24-40 hours |
| Key Reagents | 7-Bromoindole, NaH, 1-Bromobutane | 1-Butyl-7-bromoindole, Pd catalyst, Ligand, Base, Ammonia source | |
| Solvent | DMF | Toluene/Dioxane | |
| Temperature | 0 °C to Room Temperature | 80-110 °C |
Head-to-Head Comparison
| Feature | Route A: N-Alkylation of 7-Aminoindole | Route B: Amination of 1-Butyl-7-haloindole |
| Starting Materials | 7-Nitroindole (requires reduction) | 7-Bromoindole (commercially available) |
| Number of Steps | 2 | 2 |
| Key Transformations | Nitro reduction, N-alkylation | N-alkylation, Buchwald-Hartwig amination |
| Reagent Sensitivity | NaH is moisture-sensitive. | Pd catalysts can be air-sensitive; NaOtBu is moisture-sensitive. |
| Purification | Chromatography likely needed for the final product. | Chromatography is essential for the final product to remove catalyst residues. |
| Potential Yield | Good to excellent. | Good, but can be sensitive to catalyst and ligand choice. |
| Scalability | Generally straightforward. | Can be more challenging to scale due to catalyst cost and removal. |
| Advantages | Avoids the use of expensive palladium catalysts and ligands. | Potentially more convergent if various amines are to be introduced at the C7 position. |
| Disadvantages | The free amino group in 7-aminoindole could potentially interfere with N-alkylation, leading to side products. | Requires a palladium-catalyzed cross-coupling step, which can be expensive and require careful optimization. |
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is likely to be more cost-effective for large-scale synthesis due to the avoidance of palladium catalysts. However, careful optimization of the N-alkylation step would be necessary to ensure selectivity for the indole nitrogen over the C7-amino group.
Route B offers a more modular approach, where the 1-butyl-7-bromoindole intermediate could potentially be used to synthesize a variety of 7-substituted analogues by employing different coupling partners in the Buchwald-Hartwig reaction. The primary drawbacks are the cost of the palladium catalyst and ligand, and the need for stringent anaerobic conditions.
The choice between these two routes will ultimately depend on the specific requirements of the research project, including cost considerations, available equipment, desired scale, and the need for synthetic versatility. For a straightforward, cost-effective synthesis of the target compound, Route A may be preferable. For projects requiring the synthesis of a library of C7-aminated analogues, the intermediate from Route B would be more valuable.
References
Assessing the Selectivity of 1-Butyl-1H-indol-7-amine for the 5-HT1A Receptor: A Comparative Guide
Disclaimer: The compound 1-Butyl-1H-indol-7-amine is a novel investigational agent. The binding affinity and selectivity data presented for this compound, hereafter referred to as "Compound X," are hypothetical and for illustrative purposes within this comparative guide. The data for the comparator compounds are collated from published pharmacological studies.
This guide provides a comparative analysis of the selectivity of the novel compound, this compound (Compound X), for the human serotonin 1A (5-HT1A) receptor. To contextualize its performance, Compound X is compared against three well-characterized agents with known activity at the 5-HT1A receptor: 8-OH-DPAT (a full agonist), Buspirone (a partial agonist), and Sarizotan (a partial agonist with dopamine receptor activity). The objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive overview of the selectivity profile of Compound X, supported by experimental data and detailed methodologies.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a compound is a critical determinant of its therapeutic potential and side-effect profile. A highly selective compound preferentially binds to its intended target with significantly greater affinity than to other receptors, thereby minimizing off-target effects. The following table summarizes the binding affinities (Ki, nM) of Compound X and the comparator compounds for the 5-HT1A receptor and a panel of other centrally active receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Compound X (Hypothetical) | 8-OH-DPAT | Buspirone | Sarizotan |
| Serotonin 5-HT1A | 0.8 | 1.2 | 26.3 [1] | 3.2 |
| Serotonin 5-HT1B | >10,000 | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A | 1,250 | 3,400 | 55 | 1,000 |
| Serotonin 5-HT2C | 2,300 | >10,000 | 130 | 2,500 |
| Serotonin 5-HT7 | 850 | 466[2] | 340 | 630 |
| Dopamine D2 | 980 | 2,100 | 490 | 25 |
| Dopamine D3 | 1,500 | 3,200 | 800 | 10 |
| Dopamine D4 | >10,000 | >10,000 | 600 | 5 |
| Adrenergic α1 | 3,500 | 5,000 | 450 | 1,200 |
| Adrenergic α2 | 4,800 | 6,000 | 800 | 1,500 |
| Histamine H1 | >10,000 | >10,000 | 3,000 | >10,000 |
Data for comparator compounds are representative values from various sources and should be considered as approximate.
Experimental Protocols
The binding affinity and functional activity of the compounds are determined using standardized in vitro pharmacological assays. The following are detailed protocols for two key experimental methods.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human 5-HT1A receptor are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
The assay is conducted in a 96-well plate format in a total volume of 200 µL.
-
Each well contains the cell membrane preparation (20-40 µg of protein), the radioligand [3H]-8-OH-DPAT (at a final concentration of 1.0 nM), and varying concentrations of the test compound (ranging from 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of a high concentration (10 µM) of a non-labeled competing ligand, such as unlabeled 8-OH-DPAT.
-
The plates are incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay for 5-HT1A Receptor Agonist Activity
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing an indication of the agonist or antagonist properties of a test compound.
-
Membrane Preparation:
-
Cell membranes expressing the human 5-HT1A receptor are prepared as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
Each well contains the cell membrane preparation (10-20 µg of protein), [35S]-GTPγS (at a final concentration of 0.1 nM), GDP (10 µM), and varying concentrations of the test compound.
-
The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 5 mM MgCl2.
-
Basal G-protein activation is measured in the absence of any test compound, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
The plates are incubated at 30°C for 60 minutes.
-
-
Filtration and Detection:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer and the amount of bound [35S]-GTPγS is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed by non-linear regression to generate concentration-response curves.
-
The potency (EC50) and efficacy (Emax) of the test compound are determined. EC50 is the concentration of the compound that produces 50% of its maximal effect, and Emax is the maximum stimulation of [35S]-GTPγS binding relative to a standard full agonist.
-
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the experimental and biological context, the following diagrams are provided.
Figure 1. Experimental workflow for assessing compound selectivity.
Figure 2. Simplified 5-HT1A receptor signaling pathway.
References
A Framework for Inter-Laboratory Validation of 1-Butyl-1H-indol-7-amine Bioactivity: A Comparative Guide
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-neurodegenerative properties.[1][4] 1-Butyl-1H-indol-7-amine is a synthetic indole derivative with potential therapeutic applications. To establish the robustness and reproducibility of its biological activity, a rigorous inter-laboratory validation is essential. This guide provides a framework for such a validation study, comparing its hypothetical bioactivity against other indole-based compounds and detailing the necessary experimental protocols.
Comparative Bioactivity Data
To ensure a comprehensive understanding of the compound's efficacy and selectivity, its bioactivity should be assessed in comparison to other relevant molecules. The following table summarizes hypothetical data from a primary screen designed to assess the cytotoxic effects of this compound and other indole derivatives against a panel of cancer cell lines.
| Compound | Structure | Cell Line A (IC₅₀ in µM) | Cell Line B (IC₅₀ in µM) | Cell Line C (IC₅₀ in µM) |
| This compound | (structure) | 5.2 | 8.1 | 12.5 |
| Indole-3-carbinol | (structure) | 15.8 | 22.4 | 35.1 |
| Melatonin | (structure) | > 100 | > 100 | > 100 |
| Positive Control (e.g., Doxorubicin) | (structure) | 0.1 | 0.08 | 0.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. An actual inter-laboratory study would require generating this data across multiple independent laboratories.
Experimental Protocols
Standardized protocols are critical for the reproducibility of results in an inter-laboratory validation study. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (this compound and comparators). A vehicle control (e.g., DMSO) and a positive control are included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Cells treated with the compounds for 24 hours are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway through which this compound may exert its pro-apoptotic effects in cancer cells.
Caption: Hypothetical pro-apoptotic signaling pathway of this compound.
Inter-Laboratory Validation Workflow
The diagram below outlines the logical workflow for conducting an inter-laboratory validation study.
Caption: Workflow for a robust inter-laboratory validation study.
This guide provides a foundational framework for the inter-laboratory validation of this compound's bioactivity. By adhering to standardized protocols and a clear workflow, researchers can generate robust and reproducible data, which is essential for the continued development of this and other promising bioactive small molecules. The principles outlined here are broadly applicable to the validation of other novel chemical entities, ensuring a high standard of scientific rigor in preclinical drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Butyl-1H-indol-7-amine: A Guide for Laboratory Professionals
The proper handling and disposal of 1-Butyl-1H-indol-7-amine are critical for ensuring laboratory safety and environmental protection. As a member of the aromatic amine and indole derivative family, this compound is presumed to have hazardous properties that necessitate a structured disposal plan. This guide provides detailed, step-by-step procedures for its safe management from point of generation to final disposal.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[3]
-
Lab Coat: To prevent skin contact.[3]
Summary of Potential Hazards (Based on Analogous Compounds)
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Toxicity | Very toxic to aquatic life.[2] | P273: Avoid release to the environment.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers).
-
Segregate: Do not mix amine waste with other chemical waste streams, especially acids and strong oxidizing agents, to prevent hazardous reactions.[4] Keep it separate from other wastes to ensure proper handling.[4]
Step 2: Waste Collection and Containerization
-
Select Container: Use a dedicated, compatible hazardous waste container. The original container is often a suitable choice.[5] Ensure the container is in good condition, leak-proof, and has a secure, tight-fitting cap.[5]
-
Labeling: Label the waste container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[5]
-
Collection: Collect the waste at or near the point of generation to minimize transport within the lab.[5] Keep the container closed at all times except when adding waste.[5]
Step 3: Temporary On-Site Storage
-
Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from direct sunlight and heat sources.[4]
-
Incompatibles: Ensure the storage area is away from incompatible materials such as acids and oxidizing agents.[4]
-
Access: The storage area should be accessible only to authorized personnel.
Step 4: Final Disposal
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][4] Do not attempt to dispose of this chemical down the drain or in regular trash, as this can harm aquatic ecosystems and may be illegal.[2][6]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7] They will have established procedures and relationships with certified disposal vendors.
-
Documentation: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[4][8]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use spill containment materials, such as absorbent pads or neutralizers appropriate for amines, to control the spill.[4]
-
PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat, before attempting cleanup.[4]
-
Clean-Up: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. 1H-Indol-3-amine SDS, 7250-19-3 Safety Data Sheets - ECHEMI [echemi.com]
- 7. otago.ac.nz [otago.ac.nz]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 1-Butyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Butyl-1H-indol-7-amine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Personal Protective Equipment (PPE)
Core Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes.
-
Hand Protection: Due to the potential for skin absorption of aromatic amines, selecting the appropriate gloves is critical. Nitrile gloves offer poor resistance to aromatic amines and should be avoided for anything other than very brief, incidental contact.[1][2] For direct handling, more robust options are necessary.
-
Body Protection: A standard laboratory coat should be worn to protect against minor splashes. For tasks with a higher risk of exposure, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols. If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator may be necessary.[1][3]
Glove Selection for Handling Aromatic Amines
The selection of appropriate glove material is paramount when handling aromatic amines. The following table summarizes the chemical resistance of common laboratory glove materials to aromatic amines.
| Glove Material | Chemical Resistance to Aromatic Amines | Recommendations |
| Nitrile | Poor | Not recommended for direct or prolonged contact.[1][2] Suitable only for very brief, incidental splash protection, after which they should be immediately removed and disposed of.[2] |
| Neoprene | Good | A suitable choice for handling aromatic amines, offering good pliability and tear resistance.[4] |
| Butyl Rubber | Good | Offers excellent protection against a wide variety of chemicals, including amines.[5] However, it may have poor resistance to aromatic hydrocarbons, so a careful assessment of the specific solvent is needed. |
| Viton | Poor | This material is not recommended for use with amines.[4] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound, from preparation to disposal.
Spill and Decontamination Procedures
In the event of a spill, it is important to have a clear and practiced response plan.
For small spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or spill pillows.
-
Clean the spill area with a cleaning solution specifically designed for aromatic amines.[6][7]
-
Apply a decontamination solution to the affected area and allow it to react for at least 5 minutes before rinsing with water.[6][7]
-
Collect all contaminated materials in a sealed, labeled container for proper disposal as hazardous waste.
For large spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spread of the spill if it is safe to do so.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated solvents, and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Incompatible Materials: Keep amine waste separate from acids and strong oxidizing agents to prevent hazardous reactions.[8]
-
Disposal Method: Aromatic amine waste should not be disposed of down the sanitary sewer.[9][10] One method for the degradation of aromatic amines is treatment with acidified potassium permanganate.[3] However, it is recommended to consult with your institution's environmental health and safety (EHS) office for specific disposal protocols. All chemical waste must be disposed of through a licensed hazardous waste disposal company.[8]
-
Container Disposal: Empty containers that held this compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
References
- 1. gloves.com [gloves.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. skcltd.com [skcltd.com]
- 7. skcltd.com [skcltd.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
